Nafithromycin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
has activity against a broad range of pathogens associated with community-acquired bacterial pneumonia, including: Streptococcus pneumoniae, Streptococcus pyogenes, and erythromycin-resistant Staphylococcus aureus
Properties
CAS No. |
1691240-78-4 |
|---|---|
Molecular Formula |
C42H62N6O11S |
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide |
InChI |
InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1 |
InChI Key |
RLFCSBSRGRJFRO-QAOQTAGDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Nafithromycin's Mechanism of Action on Ribosomal Subunits: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nafithromycin is a novel lactone-ketolide, an advanced generation of macrolide antibiotics, engineered to combat the growing threat of antimicrobial resistance in respiratory pathogens. Its enhanced potency stems from a unique dual-interaction mechanism with the bacterial 50S ribosomal subunit, allowing it to overcome common macrolide resistance pathways. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.
Core Mechanism of Action: Dual Blockade of the Nascent Peptide Exit Tunnel
This compound, like other macrolide and ketolide antibiotics, inhibits bacterial protein synthesis by targeting the large 50S ribosomal subunit. Its primary mode of action is the physical obstruction of the nascent peptide exit tunnel (NPET), a pathway through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC).[1][2] By binding within the NPET, the drug sterically hinders the elongation of the polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[1]
The key innovation of this compound lies in its dual binding mechanism .[3] Unlike first-generation macrolides that primarily interact with Domain V of the 23S rRNA, this compound establishes critical contacts with two distinct regions:
-
Domain V: This is the conventional binding site for macrolides, located near the PTC. A critical interaction occurs with nucleotide A2058 (E. coli numbering), which is a common site for resistance-conferring modifications.[1][4]
-
Domain II: this compound possesses an extended side chain that allows it to form an additional, stable interaction with hairpin 35 in Domain II of the 23S rRNA.[3][5]
This dual engagement anchors the molecule more firmly within the NPET, enhancing its inhibitory activity and, crucially, allowing it to remain effective against bacteria that have developed resistance to older macrolides.[3][5]
References
- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hasyweb.desy.de [hasyweb.desy.de]
- 3. researchgate.net [researchgate.net]
- 4. Context-specific action of macrolide antibiotics on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Nafithromycin (WCK 4873): A Novel Lactone Ketolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafithromycin (WCK 4873) is a next-generation, orally administered lactone ketolide antibiotic engineered to combat the growing threat of antimicrobial resistance in community-acquired bacterial pneumonia (CABP). Developed by Wockhardt, this novel agent demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae. Its unique mechanism of action, involving a dual-binding interaction with the bacterial ribosome, allows it to overcome common macrolide resistance mechanisms. Furthermore, this compound exhibits a favorable pharmacokinetic profile characterized by high lung concentrations, supporting a shorter, 3-day treatment course. This comprehensive guide delves into the core scientific and clinical data underpinning this compound, providing detailed insights into its mechanism, in vitro and in vivo efficacy, pharmacokinetics, and the experimental methodologies employed in its evaluation.
Introduction
The rising prevalence of antibiotic resistance among respiratory pathogens necessitates the development of new antimicrobials with improved efficacy. This compound (WCK 4873) is a promising new entity in the fight against CABP.[1] Structurally, it is a lactone ketolide, a subclass of macrolides, designed to be effective against bacteria that have developed resistance to older macrolides.[2] Clinical trials have shown that a short, 3-day course of this compound is as effective as a standard 7-day course of moxifloxacin, a last-line respiratory antibiotic.[1]
Mechanism of Action
This compound's potent antibacterial activity stems from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike older macrolides that primarily interact with a single domain, this compound exhibits a dual-binding mechanism, targeting both Domain V and Domain II of the 23S rRNA.[3][4][5] This dual interaction is crucial for its activity against macrolide-resistant strains, particularly those expressing the erm gene, which confers resistance by methylating the primary macrolide binding site in Domain V.[5][6] The stable binding to Domain II allows this compound to circumvent this common resistance mechanism.[5]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and fastidious Gram-negative bacteria that are common causative agents of CABP.
Broth Microdilution Susceptibility Testing
Experimental Protocol:
Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: this compound and comparator antibiotic powders are dissolved in an appropriate solvent (e.g., water with dropwise addition of glacial acetic acid for this compound) to create a stock solution.[7] A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[7]
-
Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium for 18-24 hours.[8] A suspension of the colonies is made in broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 CFU/mL.[8] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.[9] The plates are incubated at 35-37°C for 18-24 hours in ambient air.[9][10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
Activity Against Key Respiratory Pathogens
The following tables summarize the in vitro activity of this compound (WCK 4873) against key respiratory pathogens from various surveillance studies.
Table 1: In Vitro Activity of this compound and Comparators Against Streptococcus pneumoniae
| Organism/Resistance Phenotype | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. pneumoniae (All isolates) | This compound | 0.015-0.03 | 0.06 |
| Azithromycin | >2 | >2 | |
| Clindamycin | 0.06 | >2 | |
| Moxifloxacin | 0.12 | 0.12 | |
| Macrolide-Resistant S. pneumoniae | This compound | 0.03 | 0.06-0.12 |
| Telithromycin-Nonsusceptible S. pneumoniae | This compound | 0.06 | 0.12 |
Data compiled from multiple sources.[5][11]
Table 2: In Vitro Activity of this compound Against Other Respiratory Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.06 |
| Streptococcus pyogenes | 0.015 | 0.015 |
| Haemophilus influenzae | 2 | 4 |
| Moraxella catarrhalis | 0.12 | 0.25 |
Data compiled from multiple sources.[2][12]
Activity Against Atypical Pathogens
Experimental Protocol for Chlamydia pneumoniae Susceptibility Testing:
-
Cell Culture: HEp-2 cells are grown in 96-well microtiter plates.[13]
-
Inoculation: Each well is inoculated with a suspension of a C. pneumoniae isolate to yield 10^4 inclusion-forming units per mL. The plates are centrifuged and incubated to allow for infection of the cells.[13]
-
Antibiotic Addition: The medium is replaced with a medium containing cycloheximide and serial twofold dilutions of the test antibiotics.[13]
-
Incubation and Staining: The plates are incubated for 72 hours, after which the cells are fixed and stained with a fluorescein-conjugated antibody to the chlamydial lipopolysaccharide genus-specific antigen.[13]
-
MIC Determination: The MIC is the lowest antibiotic concentration at which no inclusions are observed.[13]
Table 3: In Vitro Activity of this compound Against Atypical Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Chlamydia pneumoniae | 0.03 | 0.25 |
| Mycoplasma pneumoniae | N/A | N/A |
| Legionella pneumophila | N/A | 0.03 |
Data compiled from multiple sources.[14][15] (Note: MIC50 for M. pneumoniae and L. pneumophila were not available in the reviewed sources).
In Vivo Efficacy
Preclinical Animal Models
Experimental Protocol for Murine Neutropenic Lung Infection Model:
While specific detailed protocols for this compound were not available in the searched literature, a general methodology for this type of study is as follows:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of a cytotoxic agent such as cyclophosphamide.
-
Bacterial Challenge: The neutropenic mice are infected intranasally or intratracheally with a standardized inoculum of a respiratory pathogen (e.g., S. pneumoniae).
-
Treatment: At a specified time post-infection, treatment with this compound or a comparator antibiotic is initiated. The drug is typically administered orally or via another relevant route.
-
Assessment of Efficacy: At various time points after treatment, the mice are euthanized, and their lungs are harvested. The bacterial burden in the lungs is quantified by plating serial dilutions of lung homogenates on appropriate agar media. The efficacy of the antibiotic is determined by the reduction in bacterial counts compared to untreated controls.
This compound has demonstrated efficacy in murine neutropenic lung infection models against macrolide-resistant and telithromycin-nonsusceptible S. pneumoniae.[12]
Clinical Trials
A pivotal Phase 3, randomized, multicenter, double-blind, comparative study was conducted to evaluate the efficacy and safety of oral this compound in adults with CABP.[1]
Table 4: Key Parameters of the Phase 3 Clinical Trial of this compound for CABP
| Parameter | This compound Arm | Moxifloxacin Arm |
| Drug and Dosage | 800 mg once daily | 400 mg once daily |
| Treatment Duration | 3 days | 7 days |
| Primary Endpoint | Early clinical response at Day 4 | Early clinical response at Day 4 |
| Clinical Cure Rate | 96.7% | 94.5% |
Data from a Wockhardt press release.[1]
The study concluded that a 3-day treatment with this compound was as effective as a 7-day treatment with moxifloxacin.[1] Adverse events were generally mild, with the most common being nausea and gastrointestinal effects.[1]
Pharmacokinetics
Human Pharmacokinetic Studies
Phase 1 studies in healthy adult subjects have characterized the pharmacokinetic profile of this compound.
Table 5: Single Ascending Dose Pharmacokinetic Parameters of this compound (Fasted State)
| Dose (mg) | Cmax (mg/L) | AUC0–t (h·mg/L) |
| 100 | 0.099 | 0.54 |
| 200 | 0.215 | 1.34 |
| 400 | 0.453 | 3.51 |
| 800 | 0.932 | 9.07 |
| 1200 | 1.742 | 22.53 |
Data from a Phase 1 study.[12]
Table 6: Multiple Ascending Dose Pharmacokinetic Parameters of this compound (Day 7, Fed State)
| Dose (mg) | Cmax (mg/L) | AUC0–24 (h·mg/L) |
| 600 | 1.340 | 13.48 |
| 800 | 2.158 | 29.13 |
| 1000 | 2.987 | 43.46 |
Data from a Phase 1 study.[12]
This compound exhibits more than dose-proportional increases in plasma exposure.[16] Food has a modest effect on its bioavailability, with a slight increase in Cmax and AUC under fed conditions.[12] The major metabolite of this compound is WCK 4978, which has reduced antimicrobial activity compared to the parent compound.[12]
Lung Penetration
A key feature of this compound is its excellent penetration into the lungs. A human lung penetration study revealed sustained high concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM), the primary sites of respiratory infections.[1] Human lung exposure of this compound is reported to be eight times higher than that of azithromycin.[1] The ratio of the area under the concentration-time curve (AUC) in ELF to plasma is greater than 10, and in AM to plasma is greater than 350.[14] These high and sustained lung concentrations support the efficacy of a short, 3-day dosing regimen.[1]
Conclusion
This compound (WCK 4873) represents a significant advancement in the development of antibiotics for community-acquired bacterial pneumonia. Its novel dual-binding mechanism of action allows it to overcome prevalent macrolide resistance, and its potent in vitro activity against a broad range of respiratory pathogens, including atypical bacteria and MDR strains, is highly promising. The favorable pharmacokinetic profile, particularly the high and sustained lung concentrations, enables a shorter and more convenient 3-day treatment regimen, which has been shown to be as effective as a longer course of a standard-of-care antibiotic in a Phase 3 clinical trial. With a good safety and tolerability profile, this compound is poised to become a valuable therapeutic option for clinicians treating CABP in an era of increasing antimicrobial resistance. Further research and post-market surveillance will continue to define its role in clinical practice.
References
- 1. pinewood.ie [pinewood.ie]
- 2. In Vitro Activity of the Novel Lactone Ketolide this compound (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Disk Diffusion and MIC Quality Control Ranges for this compound (WCK 4873), a New Lactone-Ketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [soar.suny.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Nafithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafithromycin (WCK 4873) is a next-generation, broad-spectrum lactone ketolide antibiotic designed to combat antimicrobial resistance, particularly in respiratory tract infections. Its novel chemical architecture, featuring a unique amidoxime core coupled with a biaryl side chain, confers potent activity against a wide range of pathogens, including multidrug-resistant strains of Streptococcus pneumoniae. This technical guide provides a detailed overview of the chemical structure of this compound, a comprehensive account of its convergent synthesis, and an elucidation of its mechanism of action. All available quantitative data is presented in structured tables, and key experimental protocols are detailed. The synthesis and mechanism are further illustrated with workflow diagrams.
Chemical Structure of this compound
This compound is a semi-synthetic macrolide belonging to the ketolide class of antibiotics. Its complex structure is characterized by a 14-membered lactone ring, a feature common to macrolides. Key distinguishing features include the replacement of the L-cladinose sugar at the C3 position with a keto group and the presence of a novel amidoxime functional group.[1] A 2-pyridine-1,3,4-thiadiazole biaryl side chain is attached to the macrolide core through a four-atom spacer.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide |
| Molecular Formula | C₄₂H₆₂N₆O₁₁S |
| Molecular Weight | 859.05 g/mol |
| CAS Number | 1691240-78-4 |
| Synonyms | WCK 4873 |
Synthesis of this compound
The synthesis of this compound is accomplished through a convergent approach, which involves the separate synthesis of two key intermediates: the amidoxime ketolide core and the chiral side chain, followed by their coupling.[3] This strategy allows for the efficient construction of the complex final molecule.
Synthesis of the Amidoxime Ketolide Core
The amidoxime ketolide core is synthesized from the readily available macrolide antibiotic, clarithromycin. The synthetic scheme involves a series of protection, cyclization, and functional group transformation steps.
Figure 1: Synthesis of the Amidoxime Ketolide Core from Clarithromycin.
The following protocol is based on the reagents outlined in the cited literature.[4][5] Specific quantities, reaction times, and yields are not publicly available and would require access to proprietary documentation.
-
Protection of Hydroxyl Groups: Clarithromycin is treated with triethylsilyl chloride (TES-Cl) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et3N) to protect the hydroxyl groups.
-
Cyclization: The protected clarithromycin is then reacted with triphosgene in the presence of pyridine to form a cyclic carbonate.
-
Elimination: Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone induces an elimination reaction.
-
Coupling with Chloroacetic Acid: The resulting intermediate is coupled with chloroacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP.
-
Cyanation: The chloroacetyl group is converted to a cyano group using potassium cyanide (KCN).
-
Deprotection: The silyl protecting groups are removed using 2N hydrochloric acid.
-
Reprotection: The hydroxyl groups are reprotected with TES-Cl and DMAP.
-
Amidoxime Formation: Finally, the cyano group is converted to the amidoxime by reaction with hydroxylamine hydrochloride (NH₂OH·HCl) to yield the amidoxime ketolide core.[4][5]
Synthesis of the (R)-nosylate Side Chain
The chiral side chain, (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate (R-nosylate), is synthesized from methyl D-lactate.[3]
References
In Vitro Antibacterial Spectrum of Nafithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafithromycin (WCK 4873) is a novel lactone ketolide antibiotic engineered to combat the growing threat of antimicrobial resistance, particularly in the context of community-acquired pneumonia (CAP).[1] This third-generation macrolide demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to older macrolides.[2] Its unique dual-binding mechanism to the bacterial ribosome enhances its potency and reduces the potential for resistance development.[3] This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Core Antibacterial Activity
This compound exhibits potent in vitro activity against a wide range of pathogens responsible for respiratory tract infections.[4] This includes key typical and atypical bacteria implicated in community-acquired bacterial pneumonia (CABP).[5][6]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against various bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) testing. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
| Streptococcus pneumoniae | 0.015 | 0.06 | Includes macrolide-resistant and telithromycin-nonsusceptible strains.[7][8] |
| Streptococcus pneumoniae (Macrolide-Resistant) | 0.03 | 0.06 - 0.12 | Potent activity against isolates from mainland China with high resistance rates.[5][9] |
| Haemophilus influenzae | 4 | 4 | |
| Moraxella catarrhalis | 0.25 | 0.25 | |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.06 | 0.06 | |
| Streptococcus pyogenes | 0.015 | 0.015 |
Table 1: In Vitro Activity of this compound Against Common Respiratory Pathogens
| Pathogen | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Chlamydia pneumoniae | 0.03 - 1.0 | 0.03 | 0.25 |
| Mycoplasma pneumoniae | 0.000125 | ||
| Legionella pneumophila | 0.03 |
Table 2: In Vitro Activity of this compound Against Atypical Respiratory Pathogens[5][8]
Mechanism of Action
This compound's enhanced antibacterial activity stems from its unique interaction with the bacterial ribosome. Unlike traditional macrolides that primarily bind to domain V of the 23S rRNA in the 50S ribosomal subunit, this compound exhibits a dual-binding mechanism. It binds to both domain II and domain V, leading to a more potent inhibition of protein synthesis and a reduced likelihood of resistance mediated by modifications to a single binding site.[3]
References
- 1. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Nafithromycin for Community-Acquired Pneumonia: A Technical Guide
Introduction
Nafithromycin, also known as WCK 4873, is a novel, next-generation lactone ketolide antibiotic engineered to address the escalating threat of antimicrobial resistance in community-acquired pneumonia (CAP).[1][2][3][4][5] Developed by Wockhardt, this agent represents a significant advancement in the macrolide class, offering a potent therapeutic option against a wide array of respiratory pathogens, including those resistant to existing antibiotics.[1][6][7] Its development journey, spanning over 15 years of non-clinical and clinical studies across the United States, Europe, and India, has culminated in a promising new tool for clinicians.[5][6][7][8][9] this compound has been granted Qualified Infectious Disease Product (QIDP) status by the US Food & Drug Administration (USFDA) and has received approval from the Central Drugs Standard Control Organisation (CDSCO) in India for the treatment of CAP in adults.[5][6][7]
This technical guide provides an in-depth overview of this compound's mechanism of action, in vitro activity, pharmacokinetic profile, clinical trial data, and experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its bactericidal or bacteriostatic effect by inhibiting bacterial protein synthesis.[2] The core mechanism involves binding to the 50S subunit of the bacterial ribosome, thereby blocking the elongation of the peptide chain during translation.[2] A distinguishing feature of this compound is its dual-binding mechanism to the ribosome, which enhances its efficacy and helps overcome common resistance mechanisms that affect traditional macrolides. This potent action is effective against key CAP pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.[1][2][10]
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound demonstrates potent in vitro activity against a broad spectrum of contemporary global pathogens responsible for CAP.[11] Its efficacy extends to Gram-positive, Gram-negative, and atypical bacteria, including strains resistant to other macrolides like azithromycin.[1][3][4][12]
Studies have shown its robust activity against Streptococcus pneumoniae, including macrolide-resistant and telithromycin-insensitive strains.[1][12] It is also highly effective against Staphylococcus aureus (methicillin-susceptible), Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes.[2][10][11] Furthermore, this compound shows potent activity against challenging atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[10][13][14]
Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Streptococcus pneumoniae (All) | 0.015 | 0.06 | [11] |
| Streptococcus pneumoniae (Macrolide-Resistant) | - | 0.12 | [13] |
| Staphylococcus aureus (MSSA) | 0.06 | >2 | [11] |
| Streptococcus pyogenes | 0.015 | 0.015 | [11] |
| Haemophilus influenzae | - | - | [10][11] |
| Moraxella catarrhalis | - | 0.25 | [10] |
| Chlamydia pneumoniae | - | 0.25 | [13][14] |
| Mycoplasma pneumoniae | - | 0.000125 | [14] |
| Legionella pneumophila | - | 0.03 | [14] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics and Lung Penetration
A critical feature of this compound is its favorable pharmacokinetic profile, characterized by excellent absorption and remarkable penetration into lung tissues.[1][3][4]
Phase 1 studies in healthy adults demonstrated that this compound is generally well-tolerated and achieves significant plasma concentrations.[10][15] A human lung penetration study revealed that this compound achieves sustained high concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM), with exposure in the lungs being approximately 8 times higher than that of azithromycin.[16][17] This high tissue penetration is crucial for eradicating respiratory pathogens at the site of infection and supports a short, once-daily dosing regimen.[2][16][17]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Phase 1)
| Study Type | Dose | Cₘₐₓ (mg/L) | AUC (h·mg/L) | Condition | Reference |
| Single Ascending Dose | 100 - 1200 mg | 0.099 - 1.742 | 0.54 - 22.53 (AUC₀₋ₜ) | Fasted/Fed | [15] |
| Multiple Ascending Dose (Day 7) | 600 - 1000 mg | 1.340 - 2.987 | 13.48 - 43.46 (AUC₀₋₂₄) | Fed | [15] |
Cₘₐₓ: Maximum plasma concentration; AUC: Area under the concentration-time curve.
The bioavailability of this compound is moderately affected by food, with plasma AUC increasing approximately 1.2-fold under fed conditions compared to fasted conditions.[15][18]
Clinical Development Workflow
The clinical development of this compound followed a structured path from early-phase safety studies to large-scale efficacy trials, establishing its role in treating CAP.
Caption: Clinical development pathway for this compound.
Clinical Efficacy and Safety
Phase 2 Trials Global Phase 2 studies conducted in the US and Europe demonstrated that a 3-day, once-daily regimen of this compound was comparable in efficacy to a standard 7-day course of moxifloxacin for treating CAP.[1][2][12][16] These findings were pivotal in establishing the ultra-short treatment course for the subsequent Phase 3 trial.
Phase 3 Trial A multi-center, randomized, double-blind Phase 3 pivotal study was conducted across 31 sites in India to confirm the efficacy and safety of this compound.[16][19] The trial enrolled 488 adult patients with CAP (Pneumonia Severity Index [PORT] risk class II, III, or IV).[19]
The results established the non-inferiority of a 3-day course of this compound compared to a 7-day course of moxifloxacin.[19] The primary endpoint, clinical cure at the Test-of-Cure visit, was achieved in a high percentage of patients in both arms.
Table 3: Clinical Efficacy Results from Phase 3 Trial (MITT Population)
| Treatment Group | Dosage | Duration | N | Clinical Cure Rate | Early Clinical Response (Day 4) | Reference |
| This compound | 800 mg Once Daily | 3 Days | 241 | 96.7% | 91.3% | [16][17][19] |
| Moxifloxacin | 400 mg Once Daily | 7 Days | 236 | 94.5% | 89.0% | [16][17][19] |
MITT: Modified Intent-to-Treat population.
Safety Profile Across all clinical trials, this compound has been shown to be safe and well-tolerated.[10] The Phase 3 study reported no serious adverse events related to the drug.[16][17] The most commonly reported adverse events were mild and primarily gastrointestinal in nature, such as nausea.[16][17]
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: The in vitro activity of this compound and comparator agents was determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Procedure:
-
Bacterial isolates were cultured on appropriate agar media to ensure purity and viability.
-
A standardized inoculum (e.g., 5 x 10⁵ CFU/mL) was prepared in cation-adjusted Mueller-Hinton broth.
-
Serial two-fold dilutions of this compound were prepared in microtiter plates.
-
The plates were inoculated with the bacterial suspension and incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 16-20 hours).
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.[11]
-
Phase 3 Clinical Trial Protocol (Summary)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority controlled trial.[19]
-
Patient Population: Adult patients diagnosed with community-acquired bacterial pneumonia, corresponding to PORT Risk Class II, III, or IV.[19]
-
Treatment Arms:
-
Primary Endpoint: Clinical response (cure or failure) at the Test-of-Cure (TOC) visit, typically occurring 5-10 days after the last dose of active drug.
-
Secondary Endpoints:
-
Early clinical response at Day 4.[19]
-
Microbiological response at the TOC visit in the microbiologically evaluable population.
-
Incidence and severity of adverse events.
-
-
Statistical Analysis: The primary efficacy analysis was based on determining non-inferiority of this compound to moxifloxacin using a pre-specified margin for the difference in clinical cure rates.
Conclusion
This compound (WCK 4873) represents a landmark development in the fight against community-acquired pneumonia, particularly in an era of growing antimicrobial resistance.[1][2][4] Its potent in vitro activity against a broad range of typical and atypical respiratory pathogens, including multi-drug resistant strains, sets it apart.[3][6][12] The drug's superior pharmacokinetic profile, especially its high and sustained lung concentrations, allows for a highly effective and compliance-friendly three-day treatment regimen.[5][16][17] Extensive clinical trials have confirmed that this ultra-short course is as effective as a seven-day course of a standard-of-care fluoroquinolone, while maintaining a favorable safety profile.[16][17] As a result, this compound stands as a valuable and promising new monotherapy option for the empirical treatment of CAP.[6][7]
References
- 1. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. monaldi-archives.org [monaldi-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. monaldi-archives.org [monaldi-archives.org]
- 5. wockhardt.com [wockhardt.com]
- 6. wockhardt.com [wockhardt.com]
- 7. expresspharma.in [expresspharma.in]
- 8. Received CDSCO nod for this compound Antibiotic for CABP, says Wockhardt [medicaldialogues.in]
- 9. wockhardt.com [wockhardt.com]
- 10. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. wockhardt.com [wockhardt.com]
- 17. pinewood.ie [pinewood.ie]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and safety of a 3-day once-daily regimen of oral this compound in comparison to oral moxifloxacin for the treatment of community-acquired bacterial pneumonia in adults: a phase III, randomized, double-blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Tolerability Profile of Nafithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacokinetic profile of Nafithromycin (WCK 4873), a novel lactone-ketolide antibiotic. The data herein is compiled from foundational Phase 1 clinical trials in healthy adult subjects, offering a detailed perspective for professionals in the field of drug development and infectious disease research.
Executive Summary
This compound has demonstrated a favorable initial safety and tolerability profile in clinical studies. Administered orally in single ascending doses (100 mg to 1200 mg) and multiple ascending doses (600 mg, 800 mg, and 1000 mg daily for seven days), the drug was generally well-tolerated. No serious or severe adverse events were reported in these early-phase trials. The most commonly observed treatment-emergent adverse events were mild and predominantly gastrointestinal in nature. Pharmacokinetic data indicate dose-proportional exposure and moderate accumulation upon multiple dosing.
Safety and Tolerability Profile
The initial safety assessment of this compound is based on two pivotal randomized, double-blind, placebo-controlled Phase 1 studies in healthy adults: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study.[1][2][3]
Adverse Events
Across both the SAD and MAD studies, this compound was generally well-tolerated at all dose levels.[1][2][3] There were no reports of serious or severe adverse events.[1][2][3]
In the single ascending dose study , all treatment-emergent adverse events (TEAEs) were of mild intensity, with the exception of one moderate event of vomiting in a subject who received a 1200 mg dose under fed conditions.[1]
In the multiple ascending dose study , the number of TEAEs was similar in the 600 mg and 800 mg cohorts, with a higher incidence in the 1000 mg group, primarily due to an increase in gastrointestinal disorders.[1] One subject in the 1000 mg cohort withdrew from the study due to poor tolerability, experiencing symptoms including nausea, vomiting, diarrhea, and abdominal pain.[1] The most frequently reported TEAEs were dysgeusia and headache.[4][5]
A summary of treatment-emergent adverse events from a Phase 1 multiple-dose study is presented below.
| Adverse Event Category | 800 mg this compound (n=38) |
| Total Subjects with AEs | 25 (65.8%) |
| Total Adverse Events | 37 |
| Serious Adverse Events | 1 (Considered unlikely related to the drug) |
| Mild Adverse Events | 34 |
| Moderate Adverse Events | 2 |
| Most Frequent AEs (≥10% of subjects) | |
| Dysgeusia | 18 subjects |
| Headache | 4 subjects |
Table adapted from a Phase 1, multiple-dose, open-label pharmacokinetic study.[5]
Laboratory Findings and Vital Signs
No clinically relevant findings were observed for vital signs, 12-lead electrocardiography (ECG), or physical examinations in the Phase 1 studies.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were characterized in healthy adult subjects under both fasted and fed conditions.
Single Ascending Dose (SAD) Study
In the SAD study, oral doses of this compound ranging from 100 mg to 1200 mg were administered. The mean maximum plasma concentration (Cmax) ranged from 0.099 to 1.742 mg/L, and the area under the concentration-time curve (AUC) ranged from 0.54 to 22.53 h·mg/L.[1][2][3] The presence of food was found to increase the plasma AUC of this compound by approximately 1.2-fold.[1][2][3]
| Dose | Condition | Cmax (mg/L) | AUC0-t (h·mg/L) |
| 100 mg - 1200 mg | Fasted/Fed | 0.099 - 1.742 | 0.54 - 22.53 |
Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]
Multiple Ascending Dose (MAD) Study
In the MAD study, subjects received daily oral doses of 600 mg, 800 mg, or 1000 mg of this compound for seven days under fed conditions.[1][2][3] On day 7, the Cmax ranged from 1.340 to 2.987 mg/L, and the AUC over the final dosing interval (AUC0-24) ranged from 13.48 to 43.46 h·mg/L.[1][2][3] A steady state was achieved after 3 days for the 600 mg and 800 mg dose cohorts, and after 4 days for the 1000 mg cohort.[1][2][3] The data also indicated moderate accumulation of the drug by day 7.[1][3]
| Dose (daily for 7 days) | Day 7 Cmax (mg/L) | Day 7 AUC0-24 (h·mg/L) |
| 600 mg | 1.340 - 2.987 | 13.48 - 43.46 |
| 800 mg | 1.340 - 2.987 | 13.48 - 43.46 |
| 1000 mg | 1.340 - 2.987 | 13.48 - 43.46 |
Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]
Experimental Protocols
The initial safety and tolerability of this compound were evaluated in two key Phase 1 clinical trials (NCT03926962 and NCT03979859).[1]
Study Design
Both the SAD and MAD studies were randomized, double-blind, and placebo-controlled, conducted in healthy adult subjects.[1][2][3]
-
Single Ascending Dose (SAD) and Food Effect (FE) Study: This study evaluated single oral doses of this compound from 100 mg to 1200 mg. The effect of food on bioavailability was assessed at the 400 mg and 800 mg dose levels.[1][2][3]
-
Multiple Ascending Dose (MAD) Study: This study assessed multiple oral doses of 600 mg, 800 mg, or 1000 mg of this compound administered once daily for seven days.[1][2][3]
Safety Assessments
Safety and tolerability were monitored through a combination of methods:
-
Adverse Event Monitoring: Continuous monitoring and reporting of any adverse events experienced by the subjects.
-
Clinical Laboratory Tests: Standard serum chemistry, hematology, and urinalysis were conducted.
-
Physical Examinations: Comprehensive physical examinations were performed at baseline and at the end of the study.
-
Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.
-
12-Lead Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.[1]
References
- 1. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability and pharmacokinetics of oral this compound (WCK4873) after single or multiple doses and effects of food on single-dose bioavailability in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
understanding the molecular structure of Nafithromycin
An In-depth Technical Guide to the Molecular Structure of Nafithromycin
Introduction
This compound (also known as WCK 4873) is a next-generation, semi-synthetic macrolide antibiotic belonging to the ketolide subclass.[1] Developed to combat the growing threat of antimicrobial resistance (AMR), it exhibits potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae.[2][3] Its unique molecular architecture, particularly its lactone-ketolide core and novel side chain, confers a distinct mechanism of action and a favorable pharmacokinetic profile, setting it apart from older macrolides.[4][5] This guide provides a detailed examination of the molecular structure of this compound, its mechanism of action, relevant quantitative data, and the experimental methodologies used in its characterization.
Core Molecular Structure and Identifiers
This compound is a complex macrocyclic molecule. Structurally, it is derived from erythromycin A and is characterized by a 14-membered lactone ring.[6] Key modifications include the replacement of the L-cladinose sugar at the C-3 position with a keto group, a hallmark of the ketolide class, which broadens its spectrum of activity.[3][7] Its chemical formula is C42H62N6O11S.[8]
A defining feature of this compound is its novel amidoxime function bearing a 2-pyridine-1,3,4-thiadiazole biaryl side chain.[4][9] This side chain is connected to the macrocycle through a rigid four-atom spacer, which is believed to optimally position the biaryl system for enhanced interaction with its ribosomal target.[3][4]
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference(s) |
| Chemical Formula | C42H62N6O11S | [8][10] |
| Molecular Weight | 859.05 g/mol | [8][10] |
| CAS Number | 1691240-78-4 | [8][10] |
| IUPAC Name | (1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide | [6][10] |
| Synonyms | WCK 4873, WCK-4873 | [8][10] |
| InChIKey | RLFCSBSRGRJFRO-QAOQTAGDSA-N | [6][8] |
| SMILES | CC[C@@H]1[C@@]2(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)C)C)O[C@H]3--INVALID-LINK--C)N(C)C)O)(C)OC)C)C">C@@H--INVALID-LINK--/C(=N/O--INVALID-LINK--C4=NN=C(S4)C5=CC=CC=N5)/N)C | [8][10] |
Mechanism of Action: Dual Ribosomal Binding
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[11] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome. However, its key advantage lies in its ability to bind to two distinct domains of the 23S rRNA component: Domain V and Domain II.[2][12] This dual-binding mechanism allows it to overcome common resistance mechanisms, such as Erm-mediated ribosomal methylation, which typically affects binding at Domain V.[2][13] By blocking the peptide exit tunnel, this compound prevents the elongation of the nascent polypeptide chain, ultimately leading to a bacteriostatic or bactericidal effect.
Caption: Mechanism of action for this compound, showing dual binding to the 50S ribosome.
Quantitative Data Summary
In Vitro Antimicrobial Activity
This compound demonstrates potent in vitro activity against key respiratory pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of potency.
Table 2: In Vitro Activity (MIC) of this compound Against Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Comments | Reference(s) |
| Streptococcus pneumoniae | 0.015 - 0.03 | 0.06 | Potent activity, including against erythromycin- and telithromycin-non-susceptible strains. | [3][5][13] |
| Streptococcus pyogenes | 0.015 | 0.015 | Highly active against this organism. | [3][5] |
| Haemophilus influenzae | - | 4 | Moderate activity. | [5] |
| Moraxella catarrhalis | - | 0.25 | Active against this common respiratory pathogen. | [5] |
| Staphylococcus aureus | 0.06 | >2 | Active against methicillin-susceptible (MSSA) and some resistant strains. | [3][5] |
Pharmacokinetic Properties
Pharmacokinetic (PK) studies in healthy adult subjects have characterized the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Single Dose (800 mg) | Multiple Dose (800 mg, Day 7) | Units | Reference(s) |
| Cₘₐₓ (Maximum Concentration) | 1.015 - 1.742 | 1.340 - 2.987 | mg/L | [5][14][15] |
| AUC₀₋₂₄ (Area Under the Curve) | 12.89 | 13.48 - 43.46 | h·mg/L | [14][15] |
| Tₘₐₓ (Time to Cₘₐₓ) | ~3.97 | ~3.69 | hours | [14] |
| t₁/₂ (Elimination Half-life) | ~7.7 | ~9.1 | hours | [14] |
| Effect of Food | ~1.2-fold increase in AUC | - | - | [5][15] |
Cytochrome P450 (CYP) Inhibition Profile
A critical aspect of drug development is assessing the potential for drug-drug interactions, often mediated by the inhibition of CYP enzymes. This compound shows a significantly lower potential for CYP inhibition compared to other ketolides.
Table 4: In Vitro CYP450 Inhibition (IC₅₀) Data
| CYP Isoform | This compound (IC₅₀, µM) | Telithromycin (IC₅₀, µM) | Solithromycin (IC₅₀, µM) | Reference(s) |
| CYP3A4/5 | 70.2 - >300 | 19.4 - 103 | 1.2 - 6 | [16][17] |
| CYP2D6 | >300 | 95 | 39 | [16] |
| Other CYPs (1A2, 2B6, 2C8, 2C9, 2C19) | >300 | - | - | [16] |
Experimental Protocols Summary
Detailed, step-by-step laboratory protocols are typically proprietary. However, the methodologies employed in the characterization of this compound can be summarized based on published studies.
MIC Determination (Broth Microdilution)
The in vitro activity of this compound is determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Principle : Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Inoculum : A standardized suspension of the test bacterium is added to each well.
-
Incubation : Plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
-
Endpoint : The MIC is read as the lowest drug concentration that completely inhibits the visible growth of the organism.[13]
Pharmacokinetic Analysis (LC-MS/MS)
Plasma concentrations of this compound from clinical trial subjects are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation : Plasma samples are processed, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and an internal standard.
-
Chromatography : The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The components are separated on a C18 analytical column using a specific mobile phase gradient.
-
Mass Spectrometry : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions for this compound and its internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis : A calibration curve is generated to determine the concentration of this compound in the unknown samples. PK parameters are then calculated from the resulting concentration-time data.[18]
Caption: A generalized workflow for a clinical pharmacokinetic study.
Structure-Activity Relationships (SAR)
The potent activity and favorable safety profile of this compound are direct consequences of its specific molecular structure.
Caption: Key structural features of this compound and their functional contributions.
-
Lactone-Ketolide Core : The C3-keto group is crucial for avoiding efflux-pump-mediated resistance and improving acid stability compared to older macrolides. This core structure is also associated with a reduced affinity for CYP3A4 enzymes, leading to a lower risk of drug-drug interactions.[3][16]
-
Biaryl Side Chain : The rigid side chain containing a pyridinyl-thiadiazole group is optimized for interaction with the ribosomal exit tunnel. This feature is primarily responsible for the dual-binding capability, enabling potent inhibition of bacteria that are resistant to single-site binders.[2][4]
-
Amidoxime Moiety : This novel functional group contributes to the overall binding affinity and efficacy of the molecule.[3][4]
Conclusion
The molecular structure of this compound is a testament to rational drug design aimed at overcoming the challenges of antimicrobial resistance. Its lactone-ketolide backbone, combined with a unique dual-binding side chain, results in a potent antibiotic with activity against clinically important and drug-resistant respiratory pathogens. The quantitative data from in vitro and pharmacokinetic studies support its continued development and highlight its potential as a valuable therapeutic option for community-acquired bacterial pneumonia. The favorable safety profile, particularly its low propensity for CYP-mediated drug interactions, further enhances its clinical utility. This in-depth understanding of its molecular features is essential for researchers and clinicians working to combat infectious diseases.
References
- 1. journal.jkscience.org [journal.jkscience.org]
- 2. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1691240-78-4 [smolecule.com]
- 7. ejbps.com [ejbps.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C42H62N6O11S | CID 117587595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. amoghavarshaiaskas.in [amoghavarshaiaskas.in]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Nafithromycin's Anti-Inflammatory Potential: A Technical Guide for Researchers
An In-depth Exploration of the Immunomodulatory Properties of a Novel Lactone Ketolide
Nafithromycin, a novel lactone ketolide antibiotic, has demonstrated promising anti-inflammatory and immunomodulatory effects beyond its primary antimicrobial activity. This technical guide synthesizes the current, albeit limited, preclinical evidence for these properties, providing researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, experimental methodologies, and hypothesized mechanisms of action. The focus of this document is to present the foundational knowledge that can inform future in-vitro and in-vivo studies to further elucidate this compound's potential as an anti-inflammatory agent.
Preclinical Evidence of Anti-Inflammatory Activity
The primary evidence for this compound's anti-inflammatory properties comes from a key preclinical study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). This study demonstrated that pretreatment with this compound significantly attenuated the inflammatory response in the lungs.[1]
Quantitative Data from In-Vivo Studies
The immunomodulatory effects of this compound were assessed by measuring key inflammatory markers in the bronchoalveolar lavage (BAL) fluid of mice with LPS-induced ALI. The study reported significant reductions in total inflammatory cell count, total protein concentration (an indicator of vascular leakage), myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
The immunomodulatory effect of this compound at a dose of 100 mg/kg was found to be comparable to that of azithromycin administered at 600 mg/kg.[1] Dexamethasone was used as a positive control and, as expected, exhibited potent anti-inflammatory activity.[1]
Table 1: Effect of this compound on Inflammatory Markers in BAL Fluid of LPS-Induced ALI Mice
| Treatment Group | Total Cell Count | Total Protein | Myeloperoxidase (MPO) | TNF-α | IL-6 |
| LPS Control | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound (100 mg/kg) | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] |
| Azithromycin (600 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dexamethasone (20 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The precise quantitative data (mean values, standard deviations, and p-values) from this study are not publicly available in the abstract. The table reflects the reported significant reductions.
Histopathological Findings
Histopathological evaluation of lung tissue from the murine ALI model corroborated the findings from the BAL fluid analysis. Lungs from mice pretreated with this compound showed a significant reduction in neutrophil infiltration compared to the LPS control group.[1]
Experimental Protocols
The following experimental methodologies are based on the abstract of the pivotal preclinical study and supplemented with standard laboratory procedures.
Murine Model of LPS-Induced Acute Lung Injury
-
Animal Model: The specific strain of mice used is not detailed in the available literature.
-
Induction of ALI: Acute lung injury was induced by the administration of lipopolysaccharide (LPS). The precise dose and route of LPS administration are not specified.
-
Treatment Groups:
-
Vehicle Control
-
This compound (100 mg/kg)
-
Azithromycin (600 mg/kg)
-
Dexamethasone (20 mg/kg)
-
-
Drug Administration: All treatments were administered orally one hour prior to the LPS challenge.[1]
-
Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected at 18, 24, and 48 hours post-LPS challenge.[1]
Analysis of Bronchoalveolar Lavage (BAL) Fluid
-
Total Cell Count: The total number of inflammatory cells in the BAL fluid was determined, likely using a hemocytometer or an automated cell counter.
-
Total Protein Concentration: The protein concentration in the BAL fluid, an indicator of alveolar-capillary barrier permeability, was measured, typically using a colorimetric assay such as the Bradford or BCA protein assay.
-
Myeloperoxidase (MPO) Assay: MPO activity, a quantitative measure of neutrophil accumulation in the lungs, was assessed. This is commonly done using a colorimetric assay that measures the MPO-catalyzed oxidation of a substrate.
-
Cytokine Measurement (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the BAL fluid were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
Histopathological Analysis
-
Tissue Preparation: Following euthanasia, the lungs were likely perfused, harvested, and fixed in a solution such as 10% neutral buffered formalin. The fixed tissues would then be embedded in paraffin, sectioned, and mounted on microscope slides.
-
Staining: The lung tissue sections were likely stained with Hematoxylin and Eosin (H&E) to visualize the cellular architecture and inflammatory cell infiltration.
-
Evaluation: The stained slides were then examined under a microscope to assess the degree of neutrophil infiltration and other signs of lung injury.
Hypothesized Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is currently lacking, the known immunomodulatory mechanisms of other macrolide and ketolide antibiotics provide a basis for a hypothesized mechanism of action. Macrolides are known to exert their anti-inflammatory effects through the modulation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The observed reduction in the production of the pro-inflammatory cytokines TNF-α and IL-6 by this compound strongly suggests an upstream inhibition of these pathways.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in-vivo evaluation of this compound.
Future Directions and Conclusion
The initial preclinical findings on this compound's anti-inflammatory properties are encouraging and suggest a potential therapeutic benefit beyond its antimicrobial effects, particularly in the context of severe pneumonia and associated lung injury.[1] However, the current understanding is based on limited in-vivo data.
To fully characterize the anti-inflammatory profile of this compound, further research is warranted, including:
-
In-vitro studies: To elucidate the direct effects of this compound on inflammatory cells such as macrophages and neutrophils, and to confirm its impact on the NF-κB and MAPK signaling pathways.
-
Dose-response studies: To establish the optimal therapeutic window for its anti-inflammatory effects.
-
Studies in other inflammatory models: To explore its potential in other inflammatory conditions beyond acute lung injury.
-
Clinical investigations: To ultimately determine the clinical relevance of its immunomodulatory properties in patients.
References
Methodological & Application
Application Notes and Protocols for Nafithromycin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Nafithromycin is a novel lactone-ketolide antibiotic demonstrating potent in vitro activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains.[1][2][3] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant bacteria, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] Uniquely, it is suggested to have a dual binding mechanism, which may contribute to its enhanced efficacy and ability to overcome some common macrolide resistance mechanisms.[5]
Antimicrobial Spectrum
This compound has shown significant in vitro activity against key community-acquired respiratory pathogens, including:
-
Streptococcus pneumoniae (including macrolide-resistant strains)[1][3][6][7]
-
Atypical pathogens such as Chlamydia pneumoniae and Mycoplasma pneumoniae[8][9]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against key bacterial pathogens as reported in various studies.
Table 1: this compound MIC Data for Common Respiratory Pathogens
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 1,911 | 0.015 | 0.06 | ≤0.002 - 0.25 | [1][6] |
| Streptococcus pneumoniae (Erythromycin-resistant) | 394 | 0.03 | 0.12 | - | [1] |
| Haemophilus influenzae | 1,002 | - | - | - | [1] |
| Moraxella catarrhalis | 504 | - | - | - | [1] |
| Staphylococcus aureus | - | 0.06 | >2 | - | [1] |
| Streptococcus pyogenes | 606 | 0.015 | 0.015 | - | [1] |
| Chlamydia pneumoniae | 10 | 0.03 | 0.25 | 0.03 - 1 | [8][9] |
Table 2: Approved CLSI Quality Control (QC) Ranges for this compound MIC Testing
| QC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.06 - 0.25 |
| Enterococcus faecalis ATCC® 29212 | 0.016 - 0.12 |
| Streptococcus pneumoniae ATCC® 49619 | 0.008 - 0.03 |
| Haemophilus influenzae ATCC® 49247 | 2 - 8 |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These are based on the reference broth microdilution methods described in the cited literature and align with CLSI and EUCAST guidelines.[3][12][13][14][15]
Protocol 1: Broth Microdilution MIC Testing for Aerobic Bacteria (e.g., S. pneumoniae, S. aureus)
This protocol is adapted from the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[15]
1. Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like S. pneumoniae, use CAMHB supplemented with 2.5% to 5% lysed horse blood.[16]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Appropriate CLSI QC strains (see Table 2)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Further dilute the stock solution in CAMHB to create a working solution at the highest concentration to be tested.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Microtiter Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well microtiter plate. The typical concentration range to test for this compound is 0.002 to 2 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
6. Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Compare the results for the QC strains with the established ranges in Table 2 to validate the test run.
Protocol 2: MIC Testing for Haemophilus influenzae
This protocol follows CLSI guidelines for testing fastidious organisms.
1. Materials:
-
This compound analytical powder
-
Haemophilus Test Medium (HTM) broth
-
Sterile 96-well microtiter plates
-
H. influenzae inoculum suspension standardized to 0.5 McFarland turbidity
-
H. influenzae ATCC® 49247 as the QC strain
2. Procedure:
-
Follow the same steps for stock solution preparation, inoculum preparation, and plate setup as in Protocol 1, substituting HTM broth for CAMHB.
-
The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
3. Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.
4. Reading and Interpreting Results:
-
Determine the MIC as the lowest concentration of this compound that prevents visible growth.
-
Validate the assay using the QC strain H. influenzae ATCC® 49247.
Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Mechanism of Action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. amoghavarshaiaskas.in [amoghavarshaiaskas.in]
- 5. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [soar.suny.edu]
- 9. In Vitro Activity of this compound (WCK 4873) against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Disk Diffusion and MIC Quality Control Ranges for this compound (WCK 4873), a New Lactone-Ketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. EUCAST: MIC Determination [eucast.org]
Determining Nafithromycin Susceptibility in Clinical Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro susceptibility of clinical bacterial isolates to Nafithromycin, a novel lactone-ketolide antibiotic. The included protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound exhibits a potent dual-binding mechanism to the 50S ribosomal subunit, enabling it to overcome common macrolide resistance mechanisms.[1][2][3] This unique characteristic makes it a promising agent against a variety of respiratory pathogens, including drug-resistant strains.[4][5]
Data Presentation: In Vitro Susceptibility of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of common clinical pathogens. This data has been compiled from various global surveillance studies.
Table 1: this compound MIC Distribution for Streptococcus pneumoniae Isolates [4][6][7][8]
| Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Isolates | 0.015 - 0.03 | 0.06 | ≤0.002 - 0.25 |
| Macrolide-Resistant | 0.03 | 0.06 | ≤0.002 - 0.25 |
| Penicillin-Resistant | 0.03 | 0.12 | - |
| Telithromycin-Non-Susceptible | - | 0.12 | - |
Table 2: this compound MIC Distribution for Various Clinical Isolates [6][8][9][10]
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 716 | 0.06 | >2 | - |
| Staphylococcus aureus (MSSA) | - | - | 0.06 | - |
| Staphylococcus aureus (MRSA) | - | - | >2 | - |
| Streptococcus pyogenes | 606 | 0.015 | 0.015 | - |
| Haemophilus influenzae | 1002 | - | 4 | - |
| Moraxella catarrhalis | 504 | - | 0.25 | - |
| Chlamydophila pneumoniae | 10 | 0.03 | 0.25 | 0.03 - 1 |
Experimental Protocols
Accurate determination of this compound susceptibility is crucial for both clinical diagnostics and drug development research. The following are detailed protocols for broth microdilution and disk diffusion testing.
Protocol 1: Broth Microdilution MIC Testing
This method is considered a reference standard for determining the MIC of an antimicrobial agent.[11][12]
1. Materials:
- This compound analytical standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplement CAMHB with 2.5% to 5% lysed horse blood.[13]
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth for inoculum preparation
- Quality control (QC) strains with known this compound MIC ranges (see Table 3)
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
- Further dilute the stock solution in CAMHB to create a series of twofold dilutions ranging from, for example, 16 µg/mL to 0.008 µg/mL.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
- Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Plate Inoculation:
- Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.
- Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
5. Incubation:
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]
- For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.
6. Reading and Interpretation:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[13]
- Compare the results for the QC strains with the acceptable ranges in Table 3 to ensure the validity of the test run.
Protocol 2: Disk Diffusion Susceptibility Testing
The disk diffusion method is a widely used and less laborious alternative for routine susceptibility testing.[3][4]
1. Materials:
- This compound disks (potency to be determined based on ongoing standardization, e.g., 15 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- For fastidious organisms, use MHA supplemented with 5% defibrinated sheep blood.
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Quality control (QC) strains with known this compound zone diameter ranges (see Table 3)
2. Inoculum Preparation:
- Prepare the inoculum as described in the broth microdilution protocol (Step 3).
3. Plate Inoculation:
- Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes before applying the disks.
4. Application of Disks:
- Aseptically apply the this compound disk to the surface of the inoculated agar plate.
- Gently press the disk down to ensure complete contact with the agar.
5. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.
6. Reading and Interpretation:
- Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
- Interpret the results based on established zone diameter breakpoints (to be determined by regulatory bodies like CLSI and EUCAST).
- Ensure the zone diameters for the QC strains fall within the acceptable ranges listed in Table 3.
Table 3: Quality Control Ranges for this compound Susceptibility Testing [2][9][14][15]
| Quality Control Strain | Test Method | Acceptable Range |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | 0.06 - 0.25 µg/mL |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution (MIC) | 0.016 - 0.12 µg/mL |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | 0.008 - 0.03 µg/mL |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution (MIC) | 2 - 8 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (Zone Diameter) | 25 - 31 mm |
| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion (Zone Diameter) | 25 - 31 mm |
| Haemophilus influenzae ATCC® 49247™ | Disk Diffusion (Zone Diameter) | 16 - 20 mm |
Visualizations
This compound's Mechanism of Action
This compound inhibits bacterial protein synthesis through a dual-binding interaction with the 23S rRNA of the 50S ribosomal subunit. This mechanism allows it to be effective against some macrolide-resistant strains.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Determination of Disk Diffusion and MIC Quality Control Ranges for this compound (WCK 4873), a New Lactone-Ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. scribd.com [scribd.com]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Determination of Disk Diffusion and MIC Quality Control Ranges for this compound (WCK 4873), a New Lactone-Ketolide - PMC [pmc.ncbi.nlm.nih.gov]
Nafithromycin Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafithromycin (formerly WCK 4873) is a next-generation ketolide antibiotic with potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains.[1][2] As a novel lactone-ketolide, it represents a significant advancement in the fight against antimicrobial resistance (AMR).[3] this compound exhibits a unique mechanism of action, binding to both domain II and V of the bacterial 50S ribosomal subunit, which effectively inhibits bacterial protein synthesis.[1] This dual-binding characteristic contributes to its enhanced potency and ability to overcome common macrolide resistance mechanisms.[1] Preclinical and clinical studies have demonstrated its efficacy against key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria like Chlamydia pneumoniae.[2][4]
These application notes provide a comprehensive overview of this compound's formulation for preclinical research, detailing its mechanism of action, in vitro and in vivo activity, and providing standardized protocols for experimental use.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] It specifically targets the 50S ribosomal subunit in bacteria. Unlike older macrolides, this compound has a dual binding site on the 23S rRNA of the 50S subunit, which enhances its activity and reduces the likelihood of resistance development.[1] This binding blocks the progression of protein synthesis, ultimately leading to bacteriostatic or bactericidal effects depending on the pathogen and drug concentration.[6]
Data Presentation
In Vitro Antimicrobial Activity of this compound
The following table summarizes the in vitro activity of this compound against various bacterial pathogens, as determined by minimum inhibitory concentration (MIC) testing.
| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Streptococcus pneumoniae | 0.015 | 0.06 | [7] |
| Streptococcus pyogenes | 0.015 | 0.015 | [7] |
| Haemophilus influenzae | Comparable to telithromycin | Comparable to telithromycin | [7] |
| Moraxella catarrhalis | Comparable to telithromycin | Comparable to telithromycin | [7] |
| Staphylococcus aureus (MSSA) | 0.06 | >2 | [7] |
| Chlamydia pneumoniae | 0.03 | 0.25 | [4] |
Preclinical Pharmacokinetic Parameters
While specific preclinical formulation details are not extensively published, studies in rats and dogs have established a promising safety profile.[8] Human Phase I studies provide insight into the pharmacokinetic profile.
| Parameter | Value | Condition | Reference |
| Human Cmax (single dose) | 0.099 - 1.742 mg/L | 100 - 1200 mg oral dose | [9] |
| Human AUC₀₋t (single dose) | 0.54 - 22.53 h·mg/L | 100 - 1200 mg oral dose | [9] |
| Effect of Food | ~1.2-fold increase in plasma AUC | Fed vs. Fasted | [9] |
| Metabolism | Moderate CYP3A mediated | In vitro studies | [8] |
| Excretion | Renal (unchanged) and hepatic | In vivo studies | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Susceptibility Testing
This protocol outlines the preparation of this compound for standard broth microdilution or agar dilution susceptibility assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate bacterial growth medium to achieve the desired final concentrations for the assay (e.g., ranging from 64 µg/mL to 0.002 µg/mL).
-
Use the freshly prepared dilutions immediately or store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Oral Formulation of this compound for Murine Studies
This protocol provides a general method for preparing an oral formulation of this compound for use in mouse models, based on common practices for preclinical antibiotic research. Note: The exact vehicle used in published preclinical studies is not specified and may require optimization.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Sterile mortar and pestle or homogenizer
-
Sterile graduated cylinder and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring continuously until a homogenous suspension is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Administer the suspension to mice via oral gavage at the appropriate volume. Ensure the suspension is well-mixed before each administration.
Protocol 3: In Vivo Efficacy in a Murine Lung Infection Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of bacterial pneumonia.
Materials:
-
Pathogenic bacterial strain (e.g., Streptococcus pneumoniae)
-
Appropriate growth medium for the bacterial strain
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
This compound oral formulation (prepared as in Protocol 2)
-
Anesthetic (e.g., isoflurane)
-
Intranasal or intratracheal instillation equipment
Procedure:
-
Infection:
-
Culture the bacterial strain to mid-log phase.
-
Anesthetize the mice.
-
Infect the mice via intranasal or intratracheal instillation of a predetermined lethal or sublethal dose of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with the this compound formulation or vehicle control via oral gavage.
-
Continue treatment at specified intervals (e.g., once or twice daily) for a defined duration (e.g., 3-5 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival over a period of 7-14 days.
-
At selected time points, euthanize subsets of mice to determine bacterial burden in the lungs and other tissues by plating homogenized tissue samples on appropriate agar.
-
Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis to assess the inflammatory response.
-
Conclusion
This compound is a promising new antibiotic with potent activity against key respiratory pathogens. The provided data and protocols offer a foundation for researchers to conduct preclinical studies to further elucidate its efficacy and mechanism of action. While the specific formulation details from all preclinical studies are not publicly available, the general protocols provided herein are based on standard laboratory practices and can be adapted for various experimental needs. Further investigation into optimal formulation and delivery for specific preclinical models is encouraged.
References
- 1. monaldi-archives.org [monaldi-archives.org]
- 2. Pretreatment of this compound attenuates inflammatory response in murine lipopolysaccharide induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical safety evaluation of this compound (WCK 4873) with emphasis on liver safety in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WCK 4873 - Wockhardt [wockhardt.com]
- 8. In Vitro Activity of the Novel Lactone Ketolide this compound (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Nafithromycin in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information and standardized protocols for the in vitro and in vivo evaluation of Nafithromycin, a novel lactone-ketolide antibiotic. This compound demonstrates potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains.[1][2][3]
Mechanism of Action
This compound is a semi-synthetic macrolide, classified as a ketolide, that inhibits bacterial protein synthesis.[4] It binds to the 50S subunit of the bacterial ribosome, interfering with the elongation of the peptide chain during translation.[5][6] A unique characteristic of this compound is its dual binding mechanism to the ribosome, which enhances its efficacy and can circumvent common macrolide resistance mechanisms.[2][5] This dual interaction allows this compound to be effective against bacteria that have developed resistance to older macrolides through target site modification.[2]
Antimicrobial Spectrum and Potency
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and some Gram-negative bacteria. It is particularly effective against common respiratory pathogens.
Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.015 - 0.03 | 0.06 |
| Streptococcus pneumoniae (Erythromycin-resistant) | 0.03 | 0.12 |
| Streptococcus pneumoniae (Telithromycin-nonsusceptible) | 0.06 | 0.12 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.06 |
| Streptococcus pyogenes | 0.015 | 0.015 |
| Haemophilus influenzae | - | 4 |
| Moraxella catarrhalis | - | 0.25 |
| Chlamydia pneumoniae | 0.03 | 0.25 |
Data compiled from multiple studies.[7][8][9][10][11][12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
This is the reference method for determining the MIC of this compound.
Materials:
-
This compound analytical powder
-
Appropriate solvent (consult CLSI guidelines)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., S. pneumoniae ATCC 49619, S. aureus ATCC 29213, E. faecalis ATCC 29212, H. influenzae ATCC 49247)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the recommended solvent at a concentration 100-fold higher than the highest concentration to be tested.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
An alternative to broth microdilution, particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound analytical powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Antibiotic-Containing Agar: Prepare serial two-fold dilutions of this compound in molten MHA. Pour the agar into petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Time-Kill Analysis
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB or other suitable broth
-
Log-phase bacterial culture
-
Sterile tubes or flasks
-
Apparatus for serial dilution and plating
Procedure:
-
Inoculum Preparation: Grow the test organism to the early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antibiotic. Macrolides are known to have a post-antibiotic effect.[5][11]
Materials:
-
This compound
-
Log-phase bacterial culture
-
Centrifuge and sterile broth for washing
Procedure:
-
Exposure: Expose a log-phase bacterial culture (approximately 10^7 CFU/mL) to a supra-MIC concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Removal of Antibiotic: Remove the antibiotic by centrifugation and washing the bacterial pellet with sterile broth.
-
Regrowth: Resuspend the washed bacteria in fresh, pre-warmed, antibiotic-free broth.
-
Monitoring Growth: Monitor the growth of the antibiotic-exposed culture and a similarly treated control culture (not exposed to the antibiotic) by measuring viable counts at regular intervals.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[10]
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of this compound. For community-acquired pneumonia (CAP), murine lung infection models are commonly used.
General Protocol Outline for a Murine Pneumonia Model:
-
Acclimatization: Acclimate animals to the laboratory environment.
-
Infection: Induce pneumonia by intranasal, intratracheal, or aerosol administration of a standardized inoculum of a relevant pathogen (e.g., Streptococcus pneumoniae).
-
Treatment: Administer this compound at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and mortality.
-
Endpoint Analysis: At predetermined time points, euthanize subsets of animals and harvest their lungs. Homogenize the lung tissue and perform quantitative bacteriology to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial loads in the lungs of treated animals to those of untreated controls to determine the in vivo efficacy of this compound.
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound powder and solutions.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
This compound is for research use only and not for human or veterinary use.
These guidelines are intended to provide a starting point for the laboratory evaluation of this compound. Researchers may need to adapt these protocols based on the specific requirements of their experiments and the organisms being tested.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. In vitro post-antibiotic effect of fluoroquinolones, macrolides, beta-lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Postantibiotic effects (PAE's) of macrolide antibiotics evaluated using Bioscreen C method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Nafithromycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Nafithromycin.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
This compound exhibits pH-dependent solubility. It is more soluble in acidic environments and has very low solubility in neutral or alkaline solutions.[1][2]
Q2: Why is this compound's solubility pH-dependent?
The pH-dependent solubility of this compound is attributed to the protonation of the dimethylamino group on its desosamine sugar at a pKa of approximately 8.7. In acidic conditions (lower pH), this group becomes protonated, increasing the molecule's overall polarity and solubility in aqueous solutions.[1]
Q3: What are the general strategies to improve the solubility of a poorly water-soluble drug like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization), modification of the crystal habit, use of co-solvents, and formulation as solid dispersions or with surfactants. Chemical approaches involve pH adjustment, salt formation, or complexation with agents like cyclodextrins.[3][4][5][6]
Q4: Are there any specific excipients that are recommended for improving the solubility of macrolide antibiotics?
While specific data for this compound is limited, excipients commonly used to enhance the solubility of poorly soluble drugs include polymers for creating amorphous solid dispersions (e.g., Apinovex™ polymers), complexing agents (e.g., cyclodextrins), and surfactants.[7][8] The choice of excipient will depend on the desired formulation and administration route.
Troubleshooting Guide
Issue: Difficulty dissolving this compound in neutral aqueous buffers (e.g., PBS pH 7.4) for in vitro assays.
Possible Cause: At neutral pH, this compound is largely in its non-ionized, less soluble form.
Solutions:
-
pH Adjustment: The most straightforward approach is to lower the pH of the solution. This compound's solubility significantly increases in acidic conditions.[1]
-
Recommendation: Prepare a concentrated stock solution in a slightly acidic aqueous buffer (e.g., pH 4-5) and then dilute it into your final assay medium. Be mindful of the final pH of your assay and its potential impact on your experimental system.
-
-
Co-solvency: The use of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Recommendation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO, ethanol, or methanol. This stock can then be serially diluted in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).
-
Issue: Precipitation of this compound observed upon dilution of an organic stock solution into an aqueous medium.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of organic co-solvent.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.
-
Recommendation: Investigate the use of cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound organic stock solution to it with vigorous stirring.
-
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug.
-
Recommendation: Consider the addition of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to your aqueous medium before adding the this compound stock.[9] The surfactant concentration should be kept as low as possible while achieving the desired solubility and should be tested for compatibility with your assay.
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH Condition | Simulated Fluid | Solubility (mg/mL) | Reference |
| 1.2 | Gastric Fluid | 2.8 | [1] |
| 6.8 | Intestinal Fluid | 0.9 | [1] |
| Not Specified | Water | 0.00705 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To increase the aqueous solubility of this compound for in vitro studies.
-
Materials:
-
This compound stock solution in an organic solvent (e.g., 10 mg/mL in DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.
-
While stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.
-
Continue stirring the mixture for at least 30 minutes at room temperature to allow for complex formation.
-
The resulting solution should be a clear, aqueous solution of the this compound-cyclodextrin complex, which can then be sterile-filtered and used in experiments.
-
Visualizations
Caption: A decision-making workflow for solubilizing this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. Buy this compound | 1691240-78-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administration to mice - PMC [pmc.ncbi.nlm.nih.gov]
Nafithromycin Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Nafithromycin during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a refrigerated environment at a controlled temperature of 2-8°C.
Q2: What are the known causes of this compound degradation?
A2: this compound is susceptible to degradation through hydrolysis under acidic and basic conditions, as well as through oxidation. Exposure to high temperatures and light can also contribute to its degradation.
Q3: I suspect my this compound sample has degraded. How can I confirm this?
A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of any degradation.
Q4: What are the common degradation products of this compound?
A4: Forced degradation studies have shown that this compound can degrade into several products. Acid and base hydrolysis typically result in three primary degradation products, while oxidation can produce four distinct degradation products. The exact structures of these products have been proposed based on mass spectrometry data.
Q5: Can I still use my this compound sample if I observe some degradation?
A5: The suitability of a partially degraded sample depends on the nature of your experiment. For quantitative studies or in vivo experiments, the presence of degradation products can significantly impact the results and potentially introduce confounding variables. It is generally recommended to use a fresh, un-degraded sample for such critical applications.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential this compound degradation issues.
Problem: Unexpected or inconsistent experimental results.
Possible Cause: Degradation of the this compound stock solution or solid material.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Confirm that the this compound stock has been consistently stored at the recommended 2-8°C.
-
Check if the material has been exposed to elevated temperatures or direct light for any period.
-
-
Assess Sample Age and Handling:
-
Consider the age of the this compound stock. Older stocks are more likely to have undergone some degradation.
-
Review handling procedures. Frequent freeze-thaw cycles or prolonged time at room temperature during experimental setup can contribute to degradation.
-
-
Analytical Confirmation of Degradation:
-
If available, analyze the suspect this compound sample using a validated stability-indicating HPLC method.
-
Compare the chromatogram of the suspect sample to a reference standard or a freshly prepared sample. The presence of additional peaks is indicative of degradation.
-
-
Solution Preparation and pH:
-
Review the pH of the solvent used to prepare the this compound solution. Extreme pH values can accelerate hydrolysis.
-
If possible, measure the pH of your stock solution.
-
Quantitative Data on this compound Stability
While specific kinetic data on the rate of degradation under various conditions is not extensively published, forced degradation studies provide qualitative insights into the stability of this compound. The following table summarizes the findings from these studies.
| Stress Condition | Number of Degradation Products Observed | Observations |
| Acid Hydrolysis | 3 | This compound shows susceptibility to degradation in acidic environments, leading to the formation of three major degradants. |
| Base Hydrolysis | 3 | Similar to acidic conditions, basic environments also induce hydrolysis, resulting in three primary degradation products. |
| Oxidation | 4 | Oxidative stress leads to the formation of four distinct degradation products, indicating sensitivity to oxidizing agents. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Analysis of this compound
This protocol outlines a method for the analysis of this compound and its degradation products, based on published stability-indicating methods.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions:
-
Column: XTerra C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: Aqueous solution of ammonium acetate (pH 9.0), acetonitrile, and methanol in a ratio of 48:27:25 (v/v/v)
-
Mobile Phase B: Aqueous solution of ammonium acetate (pH 9.0) and acetonitrile in a ratio of 5:95 (v/v)
-
Gradient Elution:
-
A suitable gradient program should be developed to ensure the separation of this compound from its degradation products. A starting condition with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B, is a common approach.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Solution: Dilute the this compound sample to be tested to a similar concentration as the standard solution using the mobile phase.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Any additional peaks in the sample chromatogram are indicative of impurities or degradation products.
-
The percentage of degradation can be estimated by comparing the peak area of this compound in the sample to that of the standard, and by calculating the relative peak areas of the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Optimizing Nafithromycin Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of Nafithromycin chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that can arise during the synthesis of this compound, focusing on key reaction stages.
Issue 1: Low Diastereoselectivity in Side Chain Synthesis
-
Question: We are experiencing poor diastereoselectivity during the synthesis of the (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol side chain, resulting in a mixture of isomers that are difficult to separate and leading to low yields of the desired R-isomer. What are the potential causes and solutions?
-
Answer: Low diastereoselectivity in this chiral synthesis is a common challenge. Here are the primary causes and recommended troubleshooting steps:
-
Chiral Auxiliary In-efficiency: The choice and purity of the chiral auxiliary are critical. Initial attempts using (S)-mandelic acid have been reported to yield the undesired (S)-isomer.[1]
-
Solution: Switch to (R)-mandelic acid as the chiral auxiliary to favor the formation of the desired (R)-isomer of the alcohol intermediate.[1] Ensure the (R)-mandelic acid is of high chiral purity.
-
-
Recrystallization Problems: Even with the correct chiral auxiliary, achieving high diastereomeric excess can be challenging due to difficulties in the recrystallization of the diastereomeric salt.[1]
-
Solution: A more robust and scalable approach is to adopt a chiral pool strategy. Starting the synthesis of the side chain from a readily available chiral molecule, such as methyl-D-lactate, eliminates the need for chiral separation of diastereomers and has been shown to produce the key R-nosylate intermediate with high purity (>99% CHPLC).[1][2]
-
-
Reaction Conditions: Suboptimal reaction conditions during the formation of the chiral center can lead to racemization or poor selectivity.
-
Solution: Carefully control the reaction temperature and reagent addition rates. Use of non-polar solvents can sometimes enhance diastereoselectivity. It is recommended to perform small-scale optimizations of these parameters.
-
-
Issue 2: Incomplete Conversion During the Formation of the Thiadiazole Ring
-
Question: We are observing incomplete conversion of the hydrazide intermediate to the 1,3,4-thiadiazole ring using Lawesson's reagent, leading to a complex mixture and low yield of the desired product. How can we improve this cyclization step?
-
Answer: Incomplete cyclization is often related to the stoichiometry of Lawesson's reagent and the reaction conditions.
-
Stoichiometry of Lawesson's Reagent: The amount of Lawesson's reagent used is critical. Using too little will result in incomplete reaction, while an excess can lead to side products and purification difficulties.
-
Solution: It has been reported that using 0.6 mole equivalents of Lawesson's reagent provides more effective results compared to 0.4 or 0.8 mole equivalents.[1] It is advisable to perform small-scale reactions to determine the optimal stoichiometry for your specific substrate and reaction scale.
-
-
Reaction Temperature and Time: The reaction may be sensitive to temperature and duration.
-
Solution: The reaction is typically carried out in a solvent like THF at elevated temperatures (e.g., 60 °C).[3] Ensure the reaction is heated uniformly and monitored by TLC or LC-MS to determine the optimal reaction time for complete conversion without significant degradation.
-
-
Issue 3: Low Yield in the Coupling of the Side Chain to the Macrolide Core
-
Question: The coupling of the R-nosylate side chain to the deprotected macrolide core is resulting in a low yield of this compound. What factors could be contributing to this, and how can the yield be improved?
-
Answer: This crucial C-N bond formation step can be affected by several factors, from the quality of the starting materials to the reaction conditions.
-
Purity of Reactants: The purity of both the macrolide core and the R-nosylate side chain is paramount. Impurities can interfere with the reaction.
-
Solution: Ensure that the macrolide core is fully deprotected and purified before the coupling step. The R-nosylate intermediate should have a high chiral and chemical purity, which can be verified by chiral HPLC.[2]
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the efficiency of the nucleophilic substitution.
-
Solution: This is a nucleophilic substitution reaction where the amidoxime nitrogen of the macrolide core displaces the nosylate leaving group. A non-nucleophilic organic base in an aprotic polar solvent is typically used. Optimization of the base (e.g., DIPEA, Et3N) and temperature may be necessary. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
-
Stability of the Macrolide Core: The macrolide core can be sensitive to certain reaction conditions, leading to degradation.
-
Solution: Avoid harsh basic or acidic conditions during workup. Purification should be performed using methods suitable for large, complex molecules, such as column chromatography on silica gel or preparative HPLC.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: this compound is a semi-synthetic antibiotic. The synthesis starts with clarithromycin, a readily available macrolide. The hydroxyl groups of clarithromycin are first protected. The cladinose sugar at the C3 position is then removed, and the resulting hydroxyl group is oxidized to a ketone, a key feature of ketolides. A novel amidoxime-containing side chain is then attached. This side chain itself is synthesized separately in a multi-step process, often starting from methyl-D-lactate to ensure the correct stereochemistry. The final step involves the coupling of this side chain to the modified macrolide core.[1][4]
Q2: What are the critical protecting groups used in the synthesis of the this compound core?
A2: The hydroxyl groups on the desosamine sugar and at other positions of the clarithromycin macrolactone need to be protected to ensure selective reactions. A common protecting group used is the triethylsilyl (TES) group, which is introduced using chlorotriethylsilane (TES-Cl) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[1] Silyl ethers are advantageous as they are stable under many reaction conditions but can be removed under mild acidic conditions or with fluoride reagents.
Q3: How is the stereochemistry of the side chain controlled?
A3: The stereochemistry of the chiral methyl group in the side chain is crucial for the biological activity of this compound. Control of this stereocenter is a key challenge. Two main strategies have been described:
-
Chiral Auxiliary Approach: This method involves using a chiral auxiliary, such as (R)-mandelic acid, to direct the stereoselective reduction of a ketone precursor to the desired (R)-alcohol. However, this approach can be complicated by difficulties in separating the resulting diastereomers via recrystallization.[1]
-
Chiral Pool Synthesis: A more reliable method involves starting the synthesis from a readily available and inexpensive chiral molecule, such as methyl-D-lactate. This "chiral pool" approach incorporates the desired stereocenter from the beginning, avoiding the need for a challenging stereoselective step or diastereomer separation. This method has been shown to produce the key R-nosylate intermediate with high chiral purity.[1][2]
Q4: What are common impurities that can form during the synthesis, and how can they be minimized?
A4: Several process-related impurities and degradation products can arise during the synthesis of this compound. These can include diastereomers of the final product if the side chain synthesis is not stereospecific, as well as products from incomplete reactions or side reactions of the complex macrolide core. Forced degradation studies have shown that this compound can be susceptible to acid/base hydrolysis and oxidation.[3] To minimize impurities:
-
Ensure high purity of starting materials and reagents.
-
Optimize reaction conditions (temperature, time, stoichiometry) for each step to drive the reaction to completion and minimize side product formation.
-
Use a robust method for stereocontrol, such as the chiral pool approach for the side chain.
-
Employ appropriate purification techniques, such as column chromatography and chiral HPLC, for intermediates and the final product to remove impurities.[2]
Q5: What purification methods are recommended for this compound and its intermediates?
A5: Due to the complexity and high molecular weight of this compound and its intermediates, purification can be challenging. A combination of techniques is often necessary:
-
Crystallization: For solid intermediates, crystallization is an effective method for purification and can sometimes be used to enrich the desired diastereomer.
-
Column Chromatography: Standard silica gel column chromatography is used to purify many of the intermediates.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of this compound and for separating closely related impurities.
-
Chiral HPLC: Chiral HPLC is essential for determining the enantiomeric or diastereomeric purity of the side chain intermediates and the final product. Specific chiral columns, such as Chiralpak IA, have been successfully used for this purpose.[2]
Data Presentation
Table 1: Comparison of Strategies for Chiral Side Chain Synthesis
| Strategy | Starting Material | Key Advantage | Reported Purity of R-nosylate Intermediate | Reference |
| Chiral Auxiliary | Racemic precursor + (R)-mandelic acid | Direct approach to introduce chirality | Potentially lower due to recrystallization issues | [1] |
| Chiral Pool | Methyl-D-lactate | High stereochemical control, scalable | > 99% (by CHPLC) | [1][2] |
Table 2: Reported Reagents and Conditions for Key Synthetic Steps
| Reaction Step | Key Reagent | Solvent | Temperature | Reported Outcome | Reference |
| Protection of Clarithromycin | TES-Cl, DMAP, Et3N | CH2Cl2 | 0 °C to RT | Protection of hydroxyl groups | [1] |
| Thiadiazole Ring Formation | Lawesson's Reagent (0.6 eq.) | THF | 60 °C | Efficient cyclization | [1][3] |
| Side Chain Alcohol Formation | NaBH4 | Methanol | Room Temp | Reduction of ketone | [3] |
| Nosylation of Side Chain Alcohol | NsCl, Et3N | CH2Cl2 | 0 to 5 °C | Formation of the nosylate leaving group | [3] |
| Coupling to Macrolide Core | R-nosylate, Base | Aprotic Polar Solvent | Varies | Formation of this compound | [1] |
Experimental Protocols
While detailed, step-by-step protocols with specific quantities are proprietary and not fully available in the public domain, the following outlines the general methodologies for key stages of this compound synthesis based on published information.
1. Synthesis of the (R)-nosylate Side Chain (Chiral Pool Approach)
This multi-step synthesis starts from commercially available methyl-D-lactate. The key transformations involve the formation of a hydrazide, cyclization to a 1,3,4-thiadiazole ring, reduction of a carbonyl group to the chiral alcohol, and finally, activation of the alcohol as a nosylate. A reported six-step synthesis from methyl-D-lactate has been shown to be efficient and scalable.[1][2]
2. Preparation of the Modified Macrolide Core from Clarithromycin
-
Protection: The hydroxyl groups of clarithromycin are protected, for example, as triethylsilyl (TES) ethers using TES-Cl.
-
Cladinose Removal: The cladinose sugar at C3 is hydrolytically cleaved under acidic conditions.
-
Oxidation: The resulting C3 hydroxyl group is oxidized to a ketone.
-
Side Chain Precursor Formation: The C11 and C12 hydroxyl groups are modified to introduce the amidoxime functionality required for coupling with the side chain.
-
Deprotection: The protecting groups on the macrolide core are removed to prepare it for the final coupling step.
3. Convergent Synthesis: Coupling of the Side Chain and Macrolide Core
The final step is the convergent coupling of the activated R-nosylate side chain with the deprotected, modified macrolide core. This is a nucleophilic substitution reaction where the amidoxime group of the macrolide displaces the nosylate group on the side chain to form the final this compound molecule.
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Managing Side Effects of Nafithromycin in Clinical Studies
Disclaimer: Nafithromycin is a novel lactone-ketolide antibiotic. This document is intended for researchers, scientists, and drug development professionals involved in clinical studies of this compound. The information provided is based on Phase I and II clinical trial data and established principles for managing adverse events associated with antibiotics. Always refer to the official Investigator's Brochure and study protocol for complete guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-emergent adverse events (TEAEs) associated with this compound?
A1: Based on Phase I and II clinical trials, this compound is generally well-tolerated.[1] The most frequently reported TEAEs are of mild to moderate intensity and transient.[1] These include gastrointestinal disturbances such as diarrhea, nausea, and vomiting, as well as headaches.[2]
Q2: How should clinical trial participants be monitored for potential hepatotoxicity?
A2: Although significant drug-induced liver injury (DILI) has not been a prominent issue in early trials, monitoring is crucial. Liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and total bilirubin, should be performed at baseline and periodically throughout the study.[3][4] An increase in ALT levels to more than twice the upper limit of normal (ULN) should trigger further investigation.[3] Refer to the Troubleshooting Guide for Elevated Liver Function Tests for a detailed protocol.
Q3: What is the protocol for managing suspected QT interval prolongation?
A3: While some macrolides are associated with QT prolongation, this compound has shown a reduced risk. However, baseline and periodic electrocardiograms (ECGs) are recommended, especially in participants with pre-existing cardiac conditions or those taking concomitant medications known to prolong the QT interval.[5] Any QTc interval exceeding 500 ms, or an increase of more than 60 ms from baseline, should prompt immediate action, including consideration of discontinuing the drug.[6]
Q4: Under what circumstances should this compound be discontinued due to an adverse event?
A4: Discontinuation should be considered in cases of severe or serious adverse events. Specific criteria outlined in the study protocol should be followed. Generally, this includes, but is not limited to:
-
Severe gastrointestinal distress unresponsive to supportive care.
-
Confirmed Clostridioides difficile-associated diarrhea (CDAD).[7][8]
-
Significant elevations in liver enzymes, particularly when accompanied by clinical symptoms of liver dysfunction (e.g., jaundice).[3]
-
Marked prolongation of the QT/QTc interval (>500 ms or >60 ms increase from baseline).
Q5: How should antibiotic-associated diarrhea (AAD) be managed?
A5: Mild cases of AAD may resolve on their own after treatment ends.[7] Management includes ensuring adequate hydration and electrolyte intake.[7] For persistent or moderate cases, it's crucial to rule out C. difficile infection. The use of probiotics may help restore gut flora, though evidence varies.[7][9] Antidiarrheal medicines should be used with caution and typically avoided if C. difficile is suspected.[7]
Data on Adverse Events
The following table summarizes the incidence of common Treatment-Emergent Adverse Events (TEAEs) from hypothetical pooled data from Phase II studies, comparing a 3-day course of this compound with a standard 7-day antibiotic regimen.
| Adverse Event | This compound (800 mg QD, 3 Days) (N=500) | Comparator Antibiotic (7-Day Regimen) (N=500) | Placebo (N=250) |
| Gastrointestinal | |||
| Diarrhea | 12.5% | 18.0% | 5.0% |
| Nausea | 8.0% | 11.5% | 3.5% |
| Vomiting | 4.5% | 6.0% | 2.0% |
| Abdominal Pain | 6.0% | 9.5% | 4.0% |
| Nervous System | |||
| Headache | 5.5% | 7.0% | 4.5% |
| Dizziness | 3.0% | 4.5% | 2.0% |
| Hepatobiliary | |||
| ALT > 3x ULN | 1.0% | 1.8% | 0.5% |
| Cardiac | |||
| QTc > 480 ms | 0.8% | 2.5% | 0.4% |
Troubleshooting Guides & Experimental Protocols
Guide 1: Managing Acute Gastrointestinal Distress
This guide provides a workflow for addressing participant complaints of nausea, vomiting, diarrhea, or abdominal pain during treatment.
Protocol: C. difficile Toxin Assay
-
Sample Collection: Collect a fresh, unformed stool sample in a sterile container. The sample should be transported to the lab immediately. If a delay is unavoidable, refrigerate at 2-8°C for up to 48 hours.
-
Assay Type: A nucleic acid amplification test (NAAT) for C. difficile toxin genes (e.g., tcdB) is the preferred method due to its high sensitivity and specificity.
-
Procedure: Follow the specific instructions of the commercial NAAT kit being used. This typically involves DNA extraction from the stool sample followed by a polymerase chain reaction (PCR) to detect the target toxin genes.
-
Interpretation:
-
Positive: Indicates the presence of toxigenic C. difficile. In a symptomatic patient, this confirms CDAD.
-
Negative: CDAD is unlikely. Consider other causes of diarrhea.[10]
-
Guide 2: Investigating Elevated Liver Function Tests (LFTs)
This decision-making flowchart outlines the steps to take when routine monitoring reveals elevated liver enzymes.
Protocol: Monitoring for Drug-Induced Liver Injury (DILI)
-
Baseline Measurement: Prior to the first dose of this compound, obtain baseline values for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Routine Monitoring: Repeat LFTs at scheduled study visits (e.g., Day 7, End of Treatment, Follow-up).
-
Action Thresholds:
-
ALT > 3x ULN: Trigger confirmatory testing and investigation as per the workflow above.
-
ALT > 5x ULN: Temporarily withhold dosing pending investigation, even in an asymptomatic participant.
-
ALT > 3x ULN AND Total Bilirubin > 2x ULN: This is a critical finding suggestive of severe DILI (Hy's Law).[3] Discontinue the drug immediately and monitor the participant closely. Report as a Serious Adverse Event (SAE).
-
Guide 3: Signaling Pathway of Potential Adverse Events
This diagram illustrates the logical relationship between this compound administration and the development of key potential side effects.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic safety of antibiotics used in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtopics.com [drugtopics.com]
- 5. Use of ECG monitoring for adult patients taking high-risk QT interval-prolonging drugs in clinical practice: a systematic review protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Antibiotic associated diarrhea - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 8. Management of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention and treatment of antibiotics-associated adverse effects through the use of probiotics: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clostridium difficile associated diarrhoea: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for accurate Nafithromycin quantification
Welcome to the technical support center for the analytical quantification of Nafithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for accurate and robust quantification of this compound using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for this compound quantification?
A1: The primary methods for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] RP-UPLC (Ultra-Performance Liquid Chromatography) has also been utilized for its analysis.[1] LC-MS/MS is particularly suited for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in human plasma.[2][3][4]
Q2: What is a suitable internal standard (IS) for LC-MS/MS analysis of this compound?
A2: Clarithromycin has been successfully used as an internal standard for the simultaneous quantification of this compound and its N-desmethyl metabolite in human plasma.[2][3][4] The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis.
Q3: What is a common sample preparation technique for analyzing this compound in biological matrices like plasma?
A3: Protein precipitation is a widely used and effective method for preparing plasma samples for LC-MS/MS analysis of this compound.[2][3][4][5] This technique involves adding a precipitating agent, such as acetonitrile, to the plasma sample to denature and remove proteins, which can interfere with the analysis.[5]
Q4: What are the typical linear ranges for this compound quantification?
A4: For LC-MS/MS analysis in human plasma, a linear range of 10-5000 ng/mL has been validated for both this compound and its N-desmethyl metabolite.[2][3][4] For RP-HPLC methods, the linear range can vary depending on the specific method and detector but can be in the range of 2-1800 µg/mL for similar macrolide antibiotics.[6]
Q5: How can I ensure the stability of this compound during analysis?
A5: Forced degradation studies are crucial to develop a stability-indicating method. These studies involve exposing this compound to stress conditions such as acid, base, oxidation, and light to identify potential degradation products and ensure the analytical method can separate them from the parent drug.[7] For routine analysis, it is important to control factors like mobile phase pH and temperature to prevent on-column degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC & UPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column: Ketolide antibiotics like this compound have basic functional groups that can interact with acidic silanol groups on the silica-based stationary phase. | - Adjust mobile phase pH: Lowering the pH (e.g., using a formic acid or acetic acid buffer) can suppress the ionization of silanol groups, reducing secondary interactions. - Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize exposed silanols. - Add a competitive base: A small amount of a basic additive in the mobile phase can compete for active sites on the stationary phase. |
| Poor Resolution | Inadequate separation between this compound, its metabolites, or impurities. | - Optimize mobile phase composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to fine-tune the retention and separation. - Change the stationary phase: Experiment with different column chemistries (e.g., C18, C8, Phenyl) to alter selectivity. - Adjust the gradient slope (for gradient elution): A shallower gradient can improve the separation of closely eluting peaks. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | - Ensure proper mobile phase preparation and degassing: Inaccurate mixing or dissolved gases can lead to variability. - Check the pump for leaks or worn seals: A malfunctioning pump can deliver an inconsistent flow rate. - Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Use high-purity solvents and reagents: Ensure all mobile phase components are HPLC or LC-MS grade. - Flush the system: Purge the system with a strong solvent to remove any contaminants. - Check the detector lamp (for UV detectors): An aging lamp can cause noise. - Use a column with low bleed characteristics, especially for gradient elution. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | Ion suppression/enhancement due to matrix effects, improper source conditions, or poor fragmentation. | - Improve sample cleanup: Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. - Optimize MS source parameters: Adjust settings such as ion spray voltage, gas flows, and temperature to maximize the signal for this compound. - Optimize collision energy: Fine-tune the collision energy to achieve efficient fragmentation and produce intense product ions. |
| Inconsistent Internal Standard Response | Variability in sample preparation, matrix effects, or instability of the IS. | - Ensure accurate and consistent addition of the IS to all samples and standards. - Evaluate for matrix effects on the IS: The IS should be similarly affected by the matrix as the analyte. - Use a stable isotope-labeled (SIL) internal standard if available: SIL-IS is the gold standard as it co-elutes and experiences similar matrix effects as the analyte. |
| Peak Splitting or Broadening | Poor chromatography, column overload, or issues with the injection solvent. | - Address chromatographic issues as outlined in the HPLC troubleshooting section. - Inject a lower concentration or volume of the sample: Column overload can lead to distorted peak shapes. - Ensure the injection solvent is compatible with the mobile phase: A mismatch in solvent strength can cause peak distortion. |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of this compound and its N-desmethyl metabolite.[2][3][4]
-
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add the internal standard (Clarithromycin) solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
-
-
LC Conditions
-
Column: A suitable C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., starting with a low percentage of B and ramping up).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion -> Product ion (specific m/z values to be determined by direct infusion).
-
N-desmethyl metabolite: Precursor ion -> Product ion.
-
Clarithromycin (IS): Precursor ion -> Product ion.
-
-
Source Parameters: Optimize ion spray voltage, nebulizer gas, heater gas, and source temperature for maximum signal intensity.
-
RP-HPLC Method for this compound (General Guideline)
This is a general guideline based on typical RP-HPLC methods for macrolide antibiotics.
-
Chromatographic Conditions
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for desired retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of this compound).
-
Column Temperature: 30°C.
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | This compound | N-desmethyl metabolite |
| Linearity Range | 10 - 5000 ng/mL[2][3][4] | 10 - 5000 ng/mL[2][3][4] |
| Correlation Coefficient (r²) | > 0.99[2][3][4] | > 0.99[2][3][4] |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Oral Dose)
| Parameter | Value |
| Cmax (mg/L) | 0.099 to 1.742[8] |
| AUC₀₋t (h·mg/L) | 0.54 to 22.53[8] |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Simultaneous determination of novel ketolide antibiotic this compound and its major metabolite in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Enhancing the Long-Term Stability of Nafithromycin Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of Nafithromycin samples. The information is curated to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerated environment at 2-8°C.[1] It is crucial to protect the samples from exposure to light, high humidity, and extreme temperatures to minimize degradation.
Q2: What are the known degradation pathways for this compound?
A2: this compound is susceptible to degradation through hydrolysis (both acidic and basic conditions) and oxidation.[1] Forced degradation studies have shown that acid/base hydrolysis can produce three degradation products, while oxidation can result in four different degradation products.[1]
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the integrity of this compound samples. This method can effectively separate the intact drug from its process-related impurities and degradation products.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific excipient incompatibility studies for this compound are not extensively detailed in the public domain, it is crucial to conduct compatibility testing with any new formulation. The presence of moisture in excipients can potentially accelerate the degradation of the active pharmaceutical ingredient.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Verify that the sample has been stored at the recommended 2-8°C and protected from light. 2. Prepare fresh samples and re-analyze. 3. Perform a forced degradation study on a reference standard to identify potential degradation peaks. |
| Loss of potency in biological assays | Chemical degradation of this compound. | 1. Confirm the purity of the sample using a validated stability-indicating HPLC method. 2. Ensure that the storage conditions have been consistently maintained. 3. If degradation is confirmed, the sample should be discarded, and a new, properly stored sample should be used. |
| Discoloration of the sample | Potential degradation of the compound. | 1. Investigate the cause of discoloration, which could be exposure to light, heat, or interaction with container components. 2. Analyze the sample by HPLC to assess purity and identify any degradation products. 3. Review handling and storage procedures to prevent future occurrences. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its impurities and degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | XTerra C18 |
| Mobile Phase A | Aqueous solution of ammonium acetate (pH 9.0), acetonitrile, and methanol (48:27:25, v/v/v)[1] |
| Mobile Phase B | Aqueous solution of ammonium acetate (pH 9.0) and acetonitrile (05:95, v/v)[1] |
| Gradient | A binary gradient elution is employed. |
| Detection | UV detector |
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding the stability of this compound under various stress conditions.
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat a solution of this compound with a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis. |
| Base Hydrolysis | Treat a solution of this compound with a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis. |
| Oxidation | Treat a solution of this compound with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period. |
| Thermal Degradation | Expose a solid sample of this compound to dry heat at a specific temperature (e.g., 80°C) for a defined period. |
| Photostability | Expose a solid or solution sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light. |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound samples.
Logical Relationship for Stability Assessment
Caption: Decision-making process for assessing the stability of this compound samples.
References
Validation & Comparative
A Comparative Analysis of Nafithromycin and Telithromycin Activity Against Resistant Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Streptococcus pneumoniae poses a significant challenge to the effective treatment of community-acquired respiratory tract infections. This guide provides a detailed comparison of the in vitro activity of two ketolide antibiotics, nafithromycin and telithromycin, against resistant pneumococcal isolates. The data presented is compiled from various scientific studies to offer an objective overview for research and development purposes.
Quantitative Comparison of In Vitro Activity
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and telithromycin against various resistant phenotypes of S. pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Drug | S. pneumoniae Phenotype | MIC50 (μg/mL) | MIC90 (μg/mL) | Geographic Region of Isolates |
| This compound | All isolates (n=1,911) | 0.015 | 0.06 | Global (2014)[1][2][3] |
| Erythromycin-Resistant | - | - | - | |
| Macrolide-Resistant (China) | 0.03 | 0.06 | Mainland China[4][5][6] | |
| Macrolide-Resistant (India) | 0.015-0.03 | 0.06 | India[7] | |
| Telithromycin-Nonsusceptible | 0.06 | 0.12 | Global (2014)[3] | |
| Telithromycin | All isolates (n=1,911) | 0.015 | 0.5 | Global (2014)[3] |
| Erythromycin-Susceptible | 0.008-0.016 | 0.016-0.03 | Not Specified[8] | |
| Erythromycin-Resistant | 0.03-0.125 | 0.125-0.5 | Not Specified[8] | |
| Penicillin-Resistant, Erythromycin-Resistant | - | 0.25 | France[9] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
This compound has demonstrated potent in vitro activity against a large global collection of S. pneumoniae isolates, with an MIC90 of 0.06 µg/mL.[1][2][3] Notably, it has been reported to be up to 8-fold more potent than telithromycin against these isolates.[1][2] Studies focusing on macrolide-resistant strains from mainland China and India have consistently shown low this compound MIC90 values of 0.06 µg/mL.[4][5][6][7] Importantly, this compound retains potent activity against telithromycin-nonsusceptible strains.[3][10][11]
Telithromycin also exhibits good activity against pneumococci, including strains resistant to penicillin and erythromycin.[9][12][13] However, its activity can be diminished against strains with high-level macrolide resistance.[1]
Mechanisms of Action and Resistance
This compound is a novel lactone ketolide, while telithromycin is a first-in-class ketolide.[4][14] Both are semi-synthetic derivatives of erythromycin and act by inhibiting bacterial protein synthesis.[15] They bind to the 23S rRNA of the 50S ribosomal subunit, blocking the exit tunnel for the nascent peptide chain.[15] A key structural feature of this compound is its ability to bind to both domains II and V of the 23S rRNA, which is believed to contribute to its enhanced potency and ability to overcome resistance.[16]
The primary mechanisms of macrolide resistance in S. pneumoniae that can affect ketolide activity are:
-
Target-site modification: Mediated by the erm(B) gene, which encodes a methylase that alters the antibiotic binding site on the 23S rRNA.[15] This can confer resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).
-
Active drug efflux: Mediated by the mef(A) gene, which codes for a membrane pump that expels the antibiotic from the bacterial cell.[15]
This compound has been specifically designed to overcome these resistance mechanisms.[7][17] It has shown potent activity against pneumococci expressing either erm(B) or mef(A), or both.[7][18] While telithromycin is also effective against many macrolide-resistant strains, high-level resistance can emerge, particularly in strains with altered erm(B) leader sequences that lead to increased rRNA methylation.[15]
Experimental Protocols
The data presented in this guide were primarily generated using the reference broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination:
-
Bacterial Isolate Preparation: S. pneumoniae isolates are cultured on appropriate agar plates (e.g., blood agar) and incubated. Colonies are then used to prepare a standardized bacterial suspension in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and telithromycin are prepared in the broth within 96-well microtiter plates.
-
Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The inoculated plates are incubated at 35-37°C for 20-24 hours in an atmosphere of 5% CO2.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Quality Control: Standard quality control strains, such as S. pneumoniae ATCC 49619, are run concurrently to ensure the accuracy and reproducibility of the results.[9]
Conclusion
The available in vitro data strongly suggest that this compound is a highly potent agent against contemporary isolates of S. pneumoniae, including those resistant to macrolides and telithromycin.[4][10][11][18] Its enhanced activity is attributed to its unique binding to the bacterial ribosome, which allows it to overcome common resistance mechanisms.[16] While telithromycin remains an active agent against many resistant pneumococci, this compound demonstrates superior potency in several studies.[1][2] These findings support the continued clinical development of this compound as a promising therapeutic option for community-acquired respiratory infections caused by resistant S. pneumoniae.[1][4][7][17]
References
- 1. In Vitro Activity of the Novel Lactone Ketolide this compound (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of the Novel Lactone Ketolide this compound (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Telithromycin against Penicillin-Resistant Streptococcus pneumoniae Isolates Recovered from French Children with Invasive and Noninvasive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monaldi-archives.org [monaldi-archives.org]
- 11. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of telithromycin against multi-drug resistant Streptococcus pneumoniae and molecular characterization of macrolide and tetracycline resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Portico [access.portico.org]
- 15. Telithromycin Resistance in Streptococcus pneumoniae Is Conferred by a Deletion in the Leader Sequence of erm(B) That Increases rRNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Battle of Next-Generation Ketolides: Nafithromycin vs. Solithromycin
A Comparative Analysis of In Vitro Antibacterial Spectrum and Mechanism of Action for Researchers and Drug Development Professionals
In the ongoing challenge against antimicrobial resistance, the development of novel antibiotics with potent activity against resistant respiratory pathogens is a critical area of research. This guide provides a detailed comparative analysis of two next-generation ketolide antibiotics, Nafithromycin and solithromycin. Both agents represent advancements over older macrolides, demonstrating efficacy against a broad spectrum of bacteria responsible for community-acquired pneumonia (CAP) and other respiratory tract infections. This report outlines their in vitro activity, mechanism of action, and the standardized methodologies used to evaluate their antibacterial spectrum.
Comparative Antibacterial Spectrum
The in vitro potency of this compound and solithromycin has been evaluated against a wide range of clinical isolates. The following table summarizes the minimum inhibitory concentration (MIC90) values, representing the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial strains. Lower MIC90 values are indicative of greater potency.
| Bacterial Species | This compound MIC90 (µg/mL) | Solithromycin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.06[1][2] | 0.25[3] |
| Streptococcus pneumoniae (Erythromycin-resistant) | 0.12[1] | - |
| Streptococcus pyogenes | 0.015[1] | 0.12[3] |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06[1] | - |
| Haemophilus influenzae | 4[1] | ≤4.0[3] |
| Moraxella catarrhalis | 0.25[1] | ≤0.12[3] |
| Legionella pneumophila | 0.03[4] | - |
| Mycoplasma pneumoniae | 0.000125[4] | - |
| Chlamydophila pneumoniae | 0.25[4] | - |
Note: A hyphen (-) indicates that specific, directly comparable MIC90 data was not available in the reviewed literature from the same studies.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and solithromycin are ketolides that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for creating proteins. This binding action effectively halts the growth and proliferation of the bacteria.
A key advancement of these next-generation ketolides is their ability to overcome certain resistance mechanisms that have rendered older macrolides less effective.[5] Solithromycin, for instance, has been shown to interact with a third site on the bacterial ribosome, enhancing its binding affinity.[5] this compound has demonstrated potent activity against macrolide-resistant strains of Streptococcus pneumoniae.[6]
Caption: Mechanism of action for this compound and solithromycin.
Experimental Protocols: Determining In Vitro Susceptibility
The MIC values presented in this guide are determined using standardized laboratory procedures outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique for this purpose.
CLSI Broth Microdilution Method (M07-A10)
The broth microdilution method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[7][8]
Caption: Experimental workflow for MIC determination.
Conclusion
Both this compound and solithromycin demonstrate potent in vitro activity against a wide range of respiratory pathogens, including strains resistant to older macrolides. Their shared mechanism of action, targeting the bacterial 50S ribosomal subunit, underscores their importance in the development of new therapies to combat antimicrobial resistance. The standardized methodologies for determining their antibacterial spectrum, such as the CLSI broth microdilution method, are essential for the accurate and reproducible evaluation of their efficacy. This comparative analysis provides a valuable resource for researchers and drug development professionals in the field of infectious diseases.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of the Novel Lactone Ketolide this compound (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Solithromycin: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]
- 6. researchgate.net [researchgate.net]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Nafithromycin: A New Generation Macrolide Demonstrating Superiority Over Predecessors
Nafithromycin, a novel lactone-ketolide antibiotic, is emerging as a potent therapeutic agent against respiratory pathogens, exhibiting significant advantages over older macrolides such as azithromycin and clarithromycin.[1][2] Extensive in vitro studies and clinical trials have demonstrated its enhanced efficacy, particularly against drug-resistant bacterial strains, a favorable pharmacokinetic profile, and a promising safety record.[1][2][3]
This guide provides a comprehensive comparison of this compound with older macrolides, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Enhanced Mechanism of Action: Overcoming Resistance
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] However, the rise of resistance mechanisms, such as target site modification (e.g., erm genes) and efflux pumps (e.g., mef genes), has compromised the efficacy of older macrolides.[1]
This compound distinguishes itself through a unique dual-binding mechanism to the bacterial ribosome.[1][5] It interacts with both domain II and domain V of the 23S rRNA, in contrast to older macrolides that primarily bind to domain V.[1][5] This dual interaction provides a stronger and more stable binding, enabling this compound to effectively circumvent common resistance mechanisms that alter the binding site for older macrolides.[1][5]
Superior In Vitro Activity
Comparative studies demonstrate this compound's potent in vitro activity against a broad spectrum of respiratory pathogens, including strains resistant to older macrolides.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference |
| Streptococcus pneumoniae (All isolates) | This compound | 0.015 | 0.06 | [1][6][7] |
| Telithromycin | - | - | [6][7] | |
| Azithromycin | - | - | ||
| S. pneumoniae (Erythromycin-resistant) | This compound | - | 0.12 | [8] |
| Telithromycin | - | - | ||
| Haemophilus influenzae | This compound | - | - | [4] |
| Telithromycin | - | - | [7] | |
| Azithromycin | - | - | ||
| Moraxella catarrhalis | This compound | - | - | [4] |
| Telithromycin | - | - | [7] | |
| Azithromycin | - | - | ||
| Chlamydia pneumoniae | This compound | 0.03-0.06 | 0.06 | [8] |
| Azithromycin | 0.06-0.125 | 0.125 | [8] | |
| Doxycycline | 0.06 | 0.06 | [8] | |
| Levofloxacin | 0.5 | 0.5 | [8] |
Note: Direct comparative MIC values for azithromycin and clarithromycin from the same studies were not consistently available in the provided search results. Telithromycin, a ketolide, is included for comparison where data was available.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is typically determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar media and incubated.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Favorable Pharmacokinetics and Tissue Penetration
A key advantage of this compound is its excellent penetration into lung tissue, the primary site of respiratory infections.[2][3][4] Human lung penetration studies have revealed that this compound achieves significantly higher and more sustained concentrations in the lungs compared to older macrolides like azithromycin.[9][10]
Specifically, the lung exposure of this compound is reported to be approximately 8 times higher than that of azithromycin.[10] This high concentration at the site of infection is crucial for eradicating pathogens and may contribute to the shorter treatment courses observed in clinical trials.[4][10][11]
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Azithromycin | Reference |
| Lung to Plasma Ratio | High | Lower | [9][10] |
| Half-life | Long | Long | |
| Dosing Frequency | Once daily | Once daily | [12] |
| CYP3A4/5 Inhibition | Reduced | Moderate | [1][5] |
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
Clinical trials have substantiated the in vitro and pharmacokinetic advantages of this compound, demonstrating its efficacy and safety in the treatment of community-acquired bacterial pneumonia (CABP).
A pivotal Phase 3 clinical trial compared a 3-day course of this compound to a 7-day course of moxifloxacin for the treatment of CABP.[10] The results showed that the shorter regimen of this compound was as effective as the longer standard therapy.[10]
Table 3: Clinical Trial Outcomes for Community-Acquired Pneumonia
| Study Phase | Comparator | This compound Clinical Cure Rate | Comparator Clinical Cure Rate | Key Finding | Reference |
| Phase 3 | Moxifloxacin (7 days) | 96.7% (3-day regimen) | 94.5% | Non-inferiority of 3-day this compound to 7-day Moxifloxacin | [10] |
| Phase 2 | Moxifloxacin (7 days) | Comparable to Moxifloxacin | Comparable to this compound | Efficacy of a 3-day regimen established | [1][2][3] |
Experimental Protocols
Phase 3 Clinical Trial Design for CABP
Objective: To evaluate the efficacy and safety of a 3-day course of oral this compound compared to a 7-day course of oral moxifloxacin in adult patients with CABP.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial.
-
Patient Population: Adult patients diagnosed with CABP of PORT Risk Class II, III, or IV.
-
Intervention: Patients were randomized to receive either oral this compound once daily for 3 days followed by a placebo for 4 days, or oral moxifloxacin once daily for 7 days.
-
Primary Endpoint: Clinical response at the test-of-cure visit (typically 5-10 days after the last dose of active drug). Clinical success was defined as the resolution of signs and symptoms of pneumonia.
-
Secondary Endpoints: Microbiological response, safety, and tolerability.
Safety and Tolerability
Phase I, II, and III clinical trials have established a favorable safety profile for this compound.[1][5] It is generally well-tolerated, with most adverse events being mild and gastrointestinal in nature.[10] Importantly, this compound exhibits reduced inhibition of the cytochrome P450 enzyme CYP3A4/5 compared to some older macrolides, suggesting a lower potential for drug-drug interactions.[1][5]
Conclusion
This compound represents a significant advancement in the macrolide class of antibiotics. Its unique dual-binding mechanism of action allows it to overcome prevalent resistance mechanisms, resulting in superior in vitro potency against key respiratory pathogens, including drug-resistant strains.[1][5] This, combined with its excellent lung penetration and proven clinical efficacy in a short 3-day treatment course for community-acquired pneumonia, positions this compound as a valuable and superior alternative to older macrolides in the fight against respiratory tract infections.[2][10] Continued research and post-market surveillance will further delineate its role in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. monaldi-archives.org [monaldi-archives.org]
- 5. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. wockhardt.com [wockhardt.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Clarithromycin vs. Azithromycin for Skin Infection and Ear Infection: Important Differences and Potential Risks. [goodrx.com]
A Comparative Pharmacokinetic Profile: Nafithromycin vs. Clarithromycin
A detailed analysis for researchers and drug development professionals.
This guide provides an objective comparison of the pharmacokinetic profiles of the novel lactone-ketolide antibiotic, Nafithromycin, and the established macrolide, clarithromycin. The information presented is collated from various clinical studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform further research and clinical development.
Executive Summary
This compound, a next-generation antibiotic, demonstrates a distinct pharmacokinetic profile when compared to the widely-used clarithromycin. Key differences are observed in their absorption, distribution, metabolism, and elimination characteristics. While both antibiotics function by inhibiting bacterial protein synthesis, their pharmacokinetic properties suggest different potential clinical applications and dosing strategies. This guide summarizes the available quantitative data, details the experimental methodologies, and provides a visual representation of a typical pharmacokinetic study workflow.
Mechanism of Action
Both this compound and clarithromycin are macrolide antibiotics that exert their antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1][2] this compound, a ketolide, is reported to have a dual binding mechanism to the ribosome, which may enhance its efficacy and reduce the potential for bacterial resistance.[3] Clarithromycin also binds to the 50S ribosomal subunit, interfering with amino acid translocation and protein assembly.[1]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound and clarithromycin based on data from clinical trials in healthy adult subjects. It is important to note that these values are derived from separate studies and not from head-to-head comparative trials.
Table 1: Single-Dose Pharmacokinetic Parameters
| Parameter | This compound (800 mg) | Clarithromycin (500 mg) |
| Cmax (mg/L) | 1.02 ± 0.31 | 2.1 ± 0.9 |
| Tmax (h) | 3.97 ± 1.30 | ~3 |
| AUC₀₋₂₄ (mg·h/L) | 12.89 (Day 1) | Not directly reported for single 500mg dose |
| Half-life (t½) (h) | 7.7 ± 1.1 | 5 and 7 hours (parent and metabolite) |
Data for this compound from a study with oral administration of 800 mg once daily for 3 days.[4] Data for Clarithromycin from various studies with a 500 mg dose.[5][6]
Table 2: Multiple-Dose Pharmacokinetic Parameters (Steady State)
| Parameter | This compound (800 mg once daily) | Clarithromycin (500 mg twice daily) |
| Cmax (mg/L) | 1.39 ± 0.36 (Day 3) | 2.0 to 3.0 |
| AUC₀₋₂₄ (mg·h/L) | 16.64 (Day 3) | Not directly comparable due to different dosing intervals |
| Half-life (t½) (h) | 9.1 ± 1.7 (Day 3) | 5-7 hours (parent compound) |
Data for this compound from a study with oral administration of 800 mg once daily for 3 days.[4] Data for Clarithromycin from studies with a 500 mg twice-daily regimen.[5]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorously conducted clinical trials. Below are generalized experimental protocols typical for such studies.
This compound Pharmacokinetic Study Protocol (Phase I)
A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study is a common design for evaluating the pharmacokinetics of a new drug like this compound.[1]
-
Subjects: Healthy adult male and female volunteers meeting specific inclusion and exclusion criteria (e.g., age, BMI, health status).
-
Dosing:
-
Single Ascending Dose (SAD): Subjects receive a single oral dose of this compound at escalating dose levels (e.g., 100 mg, 200 mg, 400 mg, 800 mg, 1200 mg) or placebo.
-
Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of this compound (e.g., 600 mg, 800 mg, 1000 mg) or placebo, typically once daily for a set period (e.g., 7 days).
-
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours post-dose). Urine samples may also be collected.
-
Analytical Method: Plasma and urine concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Clarithromycin Pharmacokinetic Study Protocol
Studies evaluating the pharmacokinetics of clarithromycin often follow a similar design to those for this compound.
-
Subjects: Healthy adult volunteers.
-
Dosing: Subjects typically receive a single oral dose (e.g., 250 mg or 500 mg) or multiple doses (e.g., 500 mg every 12 hours).
-
Sample Collection: Blood and urine samples are collected over a specified period (e.g., 24 hours) following drug administration.
-
Analytical Method: Clarithromycin and its active metabolite, 14-hydroxyclarithromycin, are quantified in biological samples using high-performance liquid chromatography (HPLC) with electrochemical detection or LC-MS/MS.[6]
-
Pharmacokinetic Analysis: Standard non-compartmental methods are used to calculate pharmacokinetic parameters.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic clinical trial.
Caption: A generalized workflow for a comparative pharmacokinetic clinical trial.
Discussion and Conclusion
Based on the available data, this compound exhibits a longer elimination half-life compared to clarithromycin, particularly after multiple doses. This longer half-life may support once-daily dosing for this compound, which could improve patient compliance.[4] In contrast, clarithromycin typically requires twice-daily administration to maintain therapeutic concentrations.[5]
Clarithromycin is metabolized to an active metabolite, 14-hydroxyclarithromycin, which contributes to its overall antibacterial effect.[1] this compound also has a metabolite, WCK 4978, which possesses some antimicrobial activity.[1]
It is crucial to consider the potential for drug-drug interactions. Clarithromycin is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which can lead to significant interactions with other drugs metabolized by this pathway.[7] Preclinical data suggests that this compound may have a lower potential for CYP3A4 inhibition, which could be a significant clinical advantage.[8]
References
- 1. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. monaldi-archives.org [monaldi-archives.org]
- 3. Pharmacokinetics and tolerability of extended-release clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ices.on.ca [ices.on.ca]
- 5. Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
validation of Nafithromycin's safety profile against other ketolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of nafithromycin, a novel lactone-ketolide, with other ketolide antibiotics, primarily telithromycin and cethromycin. The information is compiled from published clinical trial data and preclinical studies to assist researchers and drug development professionals in evaluating the relative safety of these compounds.
Executive Summary
Ketolides are a class of antibiotics effective against respiratory pathogens, but their use has been limited by safety concerns, most notably the hepatotoxicity and exacerbation of myasthenia gravis associated with telithromycin. This compound, a newer-generation ketolide, has been developed with a distinct structural design aimed at mitigating these risks. Clinical data to date suggests a favorable safety profile for this compound, with a lower incidence of the severe adverse events linked to earlier ketolides. This improved safety is attributed to its unique molecular structure, which lacks the pyridine-imidazole group found in telithromycin and possesses a hydrophilic side chain, potentially leading to a more favorable metabolic and excretory pathway.
Comparative Safety Data
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from clinical trials of this compound, telithromycin, and solithromycin, another ketolide. It is important to note that these data are from separate trials with varying designs, patient populations, and methodologies, which can influence the reported rates of adverse events. Direct head-to-head comparative trials are limited.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Clinical Trials of this compound (Single and Multiple Ascending Doses) [1]
| Adverse Event | Percentage of Subjects |
| Dysgeusia | 27% |
| Headache | 19% |
| Nausea | 15% |
| Flatulence | 12% |
| Dizziness | 12% |
| Data from a study in healthy adult subjects. All TEAEs were of mild intensity, except for one moderate event of vomiting. No serious adverse events were reported. |
Table 2: Incidence of Common Drug-Related Adverse Events in a Phase 3 Clinical Trial of this compound for Community-Acquired Pneumonia (CAP) [2]
| Adverse Event | Severity |
| Nausea | Mild |
| Gastrointestinal effects | Mild |
| All reported adverse events were mild, and no serious adverse events were encountered. |
Table 3: Incidence of Common Drug-Related Adverse Events in Clinical Trials of Telithromycin
| Adverse Event | Percentage of Patients | Study Population |
| Diarrhea | 8.1% | Community-Acquired Pneumonia[3] |
| Nausea | 5.8% | Community-Acquired Pneumonia[3] |
| Diarrhea | 1.8% | Community-Acquired Pneumonia[4] |
| Nausea | 1.8% | Community-Acquired Pneumonia[4] |
| Vomiting | 2.3% | Community-Acquired Pneumonia[4] |
Table 4: Incidence of Common Treatment-Emergent Adverse Events in Clinical Trials of Solithromycin
| Adverse Event | Percentage of Patients | Study Population/Comparator |
| Gastrointestinal AEs | ~10% | Community-Acquired Pneumonia[5] |
| Transaminase elevation | 5-10% | Community-Acquired Pneumonia[5] |
| Diarrhea | 4.3% | Community-Acquired Pneumonia vs. Moxifloxacin (6.2%) |
| Nausea | 3.4% | Community-Acquired Pneumonia vs. Moxifloxacin (2.8%) |
| Vomiting | Not specified | - |
| Headache | 4.0% | Community-Acquired Pneumonia vs. Moxifloxacin (3.4%) |
| Dizziness | 2.3% | Community-Acquired Pneumonia vs. Moxifloxacin (1.4%) |
Key Safety Differentiators
Hepatotoxicity
Severe hepatotoxicity is a major concern with telithromycin, with some cases leading to acute liver failure.[6][7][8] The exact mechanism is not fully elucidated but is thought to involve a combination of mitochondrial dysfunction and inhibition of bile acid transport.[9] In contrast, preclinical studies with this compound have shown no clinically significant hepatotoxicity, even at high concentrations.[10] This improved liver safety profile may be attributed to its hydrophilic side chain, which facilitates more efficient metabolism and excretion, reducing the potential for accumulation of toxic metabolites.[10]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Adverse effects of telithromycin, such as exacerbation of myasthenia gravis and visual disturbances, are linked to its inhibition of nAChRs.[11][12] This interaction is attributed to the presence of a pyridine-imidazole group in its structure. This compound and solithromycin lack this structural moiety, which is believed to be the reason for their reduced potential for these specific adverse events.[5]
Experimental Protocols
Detailed experimental protocols for the safety assessment in the clinical trials of these ketolides are not publicly available in their entirety. However, based on standard clinical trial practices and available documentation, the safety evaluation in these studies typically includes the following methodologies:
1. Adverse Event (AE) Monitoring and Reporting:
-
Data Collection: Spontaneous reporting by study participants, observations by investigators during study visits, and responses to open-ended questions about their well-being.
-
Classification: AEs are classified based on their severity (mild, moderate, severe), seriousness (e.g., resulting in hospitalization, life-threatening), and relationship to the study drug (unrelated, possibly related, probably related, definitely related).
-
Standardized Terminology: Use of standardized medical dictionaries, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistent terminology for AEs across different studies.
2. Laboratory Safety Assessments:
-
Hematology: Complete blood count with differential to monitor for changes in red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Comprehensive metabolic panel to assess liver function (ALT, AST, alkaline phosphatase, bilirubin), kidney function (BUN, creatinine), electrolytes, and glucose.
-
Urinalysis: To monitor for any abnormalities in urine composition.
-
Frequency: Laboratory tests are typically performed at screening, baseline, at specified intervals during the treatment period, and at the end-of-study or follow-up visit.
3. Vital Signs and Physical Examinations:
-
Measurements: Regular monitoring of blood pressure, heart rate, respiratory rate, and body temperature.
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at the end of the study to detect any treatment-emergent physical abnormalities.
4. Electrocardiograms (ECGs):
-
Purpose: To assess cardiac safety, with a particular focus on QT interval prolongation, a known risk for some macrolide and ketolide antibiotics.
-
Procedure: ECGs are typically performed at baseline and at multiple time points during the study, often at the time of expected peak plasma concentration of the drug.
5. Specialized Assessments (as indicated):
-
Ophthalmologic Examinations: For drugs with a known risk of visual disturbances (as seen with telithromycin), specialized eye exams may be included in the protocol.
-
Neurological Assessments: For drugs with potential neurological side effects, specific neurological examinations may be conducted.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms underlying the different safety profiles of these ketolides, the following diagrams have been generated using Graphviz (DOT language).
Caption: Interaction of Ketolides with Nicotinic Acetylcholine Receptors.
Caption: Potential Mechanisms of Ketolide-Induced Hepatotoxicity.
Caption: General Workflow for Safety Assessment in Clinical Trials.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Hepatotoxicity [mdpi.com]
- 3. Efficacy and safety of telithromycin 800 mg once daily for 7 days in community-acquired pneumonia: an open-label, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of telithromycin in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.tghn.org [media.tghn.org]
- 6. Telithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. jwatch.org [jwatch.org]
- 9. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Molecular Characterization of Off-Target Activities of Telithromycin: a Potential Role for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular characterization of off-target activities of telithromycin: a potential role for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafithromycin's Potent In Vitro Activity Against Chlamydia pneumoniae Validated in Comparative Analysis
A recent study has demonstrated the potent in vitro activity of nafithromycin, a novel lactone ketolide, against clinical isolates of Chlamydia pneumoniae. The findings position this compound as a promising candidate for the treatment of community-acquired pneumonia (CAP) caused by this atypical respiratory pathogen.
This compound is a new generation macrolide antibiotic developed to combat the growing threat of antimicrobial resistance.[1][2] It exhibits a dual-binding mechanism to the bacterial 50S ribosomal subunit, which enhances its efficacy and reduces the potential for resistance development.[1] This novel mechanism of action, coupled with high tissue penetration, makes it a valuable addition to the antimicrobial arsenal.[3][4]
Comparative In Vitro Susceptibility
In a key study, the in vitro activity of this compound was evaluated against 10 clinical isolates of Chlamydia pneumoniae and compared with established first-line and alternative antibiotics, including azithromycin, doxycycline, and levofloxacin.[5][6] The results, summarized in the table below, highlight the comparable efficacy of this compound.
| Antibiotic | MIC Range (mg/liter) | MIC50 (mg/liter) | MIC90 (mg/liter) |
| This compound | 0.03 - 1 | 0.03 | 0.25 |
| Azithromycin | 0.03 - 0.125 | 0.03 | 0.06 |
| Doxycycline | 0.03 - 0.25 | 0.125 | 0.125 |
| Levofloxacin | 0.25 - 0.5 | 0.5 | 0.5 |
| Data sourced from Kohlhoff and Hammerschlag, 2021.[5][6] |
The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, demonstrate this compound's potent activity. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the isolates, respectively, are crucial metrics in assessing an antibiotic's effectiveness. This compound's MIC90 of 0.25 mg/liter is a significant finding, indicating its strong potential for clinical efficacy.[5][6]
Experimental Protocol for Susceptibility Testing
The in vitro susceptibility of C. pneumoniae to this compound and comparator agents was determined using a well-established cell culture method.[5][6][7]
Cell Line and Culture Conditions:
-
HEp-2 cells were grown in 96-well microtiter plates.
Inoculation and Infection:
-
Each well was inoculated with 0.2 ml of a C. pneumoniae isolate, diluted to yield 104 inclusion-forming units per ml.
-
The plates were centrifuged at 1,700 x g for 1 hour to facilitate infection.
-
Following centrifugation, the plates were incubated at 35°C for 1 hour.
Antibiotic Addition and Incubation:
-
After the initial incubation, the medium was aspirated and replaced with a medium containing 1 µg/ml of cycloheximide and serial 2-fold dilutions of the test antibiotics (this compound, azithromycin, doxycycline, and levofloxacin).
-
The plates were then incubated at 35°C for 72 hours.
Detection of Chlamydial Inclusions:
-
After 72 hours, the cell cultures were fixed.
-
Inclusions were stained using a fluorescein-conjugated antibody specific to the chlamydial lipopolysaccharide genus-specific antigen.
MIC Determination:
-
The MIC was defined as the lowest antibiotic concentration at which no chlamydial inclusions were observed.[5][6][7][8]
The following diagram illustrates the workflow of the experimental protocol:
Clinical Context and Future Directions
Chlamydia pneumoniae is a common cause of respiratory infections, which are often mild and self-limiting, but can lead to more severe conditions like pneumonia and bronchitis.[9][10][11] While macrolides such as azithromycin, and tetracyclines like doxycycline are the standard first-line treatments, the emergence of antibiotic resistance necessitates the development of new therapeutic options.[8][9]
The in vitro data for this compound are promising. Recent pharmacokinetic studies have shown that oral administration of this compound results in serum concentrations that are significantly higher than the MIC90 for C. pneumoniae.[6][7] Furthermore, this compound has demonstrated sustained high concentrations in the epithelial lining fluid and alveolar macrophages, which are crucial sites of chlamydial infection.[7]
While the in vitro activity of this compound against C. pneumoniae is comparable to other tested antibiotics, its role in the clinical setting will be further clarified by the results of ongoing clinical studies assessing its microbiological efficacy.[7] The development of this compound represents a significant step forward in addressing the challenges of community-acquired respiratory infections and antimicrobial resistance.[4][12]
References
- 1. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.jkscience.org [journal.jkscience.org]
- 3. researchgate.net [researchgate.net]
- 4. monaldi-archives.org [monaldi-archives.org]
- 5. DSpace [soar.suny.edu]
- 6. In Vitro Activity of this compound (WCK 4873) against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Chlamydia pneumoniae - Wikipedia [en.wikipedia.org]
- 9. Clinical Overview of Chlamydia pneumoniae Infection | C. pneumoniae | CDC [cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. Chlamydophila pneumoniae infection [health.vic.gov.au]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
